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  • Product: Chroman-7-ylboronic acid

Core Science & Biosynthesis

Foundational

Structure and molecular weight of Chroman-7-ylboronic acid

Characterization, Synthetic Protocols, and Medicinal Utility Executive Summary Chroman-7-ylboronic acid (CAS: 2304634-89-5) is a bicyclic organoboron building block essential in the synthesis of chroman-derivatized pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthetic Protocols, and Medicinal Utility

Executive Summary

Chroman-7-ylboronic acid (CAS: 2304634-89-5) is a bicyclic organoboron building block essential in the synthesis of chroman-derivatized pharmacophores.[1] As a bioisostere of carboxylic acids and a critical intermediate for Suzuki-Miyaura cross-coupling, it allows for the introduction of the lipophilic, electron-rich chroman (3,4-dihydro-2H-1-benzopyran) scaffold into complex drug matrices. This guide details its physicochemical properties, validated synthetic pathways, and handling protocols to ensure experimental reproducibility.

Structural Identity & Physicochemical Properties

The molecule consists of a fused benzene and dihydropyran ring system. The boronic acid moiety at the C7 position places it meta to the ethereal oxygen (position 1) and para to the alkyl bridge at position 4. This substitution pattern is critical; unlike the 6-isomer (which is electronically activated by the para-oxygen lone pair), the 7-isomer requires specific synthetic planning to install.

Table 1: Physicochemical Identity Matrix
PropertyValueTechnical Note
IUPAC Name (3,4-dihydro-2H-chromen-7-yl)boronic acidOften listed as 7-chromanylboronic acid
CAS Number 2304634-89-5 Acid form.[1] Pinacol ester is CAS 1807699-68-8
Molecular Formula C₉H₁₁BO₃Contains one trivalent boron atom
Molecular Weight 177.99 g/mol Exact Mass: 178.0801
Physical State White to off-white powderHygroscopic; tends to form boroxine anhydrides
Solubility DMSO, Methanol, THFPoor solubility in non-polar hydrocarbons (Hexane)
pKa ~8.5 - 9.0 (Boronic acid group)Lewis acidic boron center
Synthetic Pathways & Causality

The synthesis of Chroman-7-ylboronic acid typically avoids direct electrophilic aromatic substitution (borylation) because the C6 and C8 positions are electronically favored by the ortho/para directing effect of the ring oxygen.

Therefore, the most reliable route is Lithium-Halogen Exchange starting from 7-bromochroman. This method ensures regiospecificity.

Validated Protocol: Cryogenic Lithiation-Borylation

Objective: Convert 7-bromochroman to Chroman-7-ylboronic acid with >95% regiocontrol.

Reagents:

  • Precursor: 7-Bromochroman (1.0 equiv)

  • Lithiation Agent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: Triisopropyl borate (B(OiPr)₃) (1.2 equiv)

  • Solvent: Anhydrous THF (degassed)

  • Quench: 2M HCl

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with 7-Bromochroman and anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Causality: Low temperature prevents lithium-proton exchange (ortho-lithiation) at other sites and suppresses Wurtz coupling side reactions.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78°C.

    • Checkpoint: The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

  • Borate Trapping: Add Triisopropyl borate rapidly in one portion.

    • Mechanism:[2][3] The nucleophilic carbon attacks the empty p-orbital of the boron.

  • Warming: Allow the mixture to warm to room temperature (RT) overnight.

  • Hydrolysis: Quench with 2M HCl and stir for 30 minutes. This hydrolyzes the boronate ester intermediates into the free boronic acid.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Acetonitrile/Water if necessary.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: 7-Bromochroman Step1 Cryogenic Cooling (-78°C) Solvent: Anhydrous THF Start->Step1 Step2 Lithiation (n-BuLi) Generates Aryllithium Intermediate Step1->Step2 Inert Atm (Ar) Step3 Electrophilic Trapping Add B(OiPr)3 Step2->Step3 Nucleophilic Attack Step4 Acid Hydrolysis (HCl) Cleaves Boronate Esters Step3->Step4 Warm to RT End Product: Chroman-7-ylboronic Acid Step4->End Purification

Figure 1: Step-wise synthetic pathway for the regiospecific generation of Chroman-7-ylboronic acid via Lithium-Halogen exchange.

Applications in Medicinal Chemistry

Chroman-7-ylboronic acid serves as a versatile "molecular lego" piece in drug discovery. Its primary utility lies in Suzuki-Miyaura Cross-Coupling , where it couples with aryl halides to form biaryl motifs common in kinase inhibitors and GPCR ligands.

Mechanistic Utility[3]
  • Scaffold Properties: The chroman ring is lipophilic but contains an oxygen atom that can accept hydrogen bonds, improving the pharmacokinetic profile (ADME) compared to a simple naphthalene ring.

  • Electronic Effects: The C7 position is electronically distinct. In a biaryl system, a substituent at C7 is less influenced by the electron-donating oxygen at C1 compared to C6, allowing for fine-tuning of the dihedral angle and metabolic stability.

Protocol: Standard Suzuki Coupling

To couple Chroman-7-ylboronic acid with an aryl bromide (Ar-Br):

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) - robust against steric bulk.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 80-100°C for 4-12 hours under inert atmosphere.

Handling, Stability, and Self-Validation

A critical aspect of working with boronic acids is their tendency to dehydrate.

The Boroxine Cycle (Self-Validating the MW)

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Observation: A sample of "pure" Chroman-7-ylboronic acid may show a melting point depression or inconsistent elemental analysis.

  • Validation Step: Before use in stoichiometry-sensitive reactions, verify the state of the material.

    • NMR Check: Run ¹H NMR in DMSO-d₆ with a drop of D₂O. The D₂O hydrolyzes any boroxine back to the monomer, ensuring you see the discrete boronic acid peaks.

    • Stoichiometry Adjustment: If the material is old, assume a variable water content or convert it to the pinacol ester (using pinacol + MgSO₄) to create a stable, weighable species (MW ~260.14 g/mol ).

Storage
  • Temperature: 2-8°C.[4]

  • Atmosphere: Inert (Argon/Nitrogen) is preferred to prevent protodeboronation (loss of the boron group), although aryl boronic acids are generally air-stable as solids.

References
  • Sigma-Aldrich. (n.d.). Chroman-7-ylboronic acid Product Page. Retrieved from (Search CAS: 2304634-89-5).

  • Trippier, P. C., & McGuigan, C. (2010).[5] Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[5][6] MedChemComm, 1(3), 183-198. Link

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.[6] Link

  • ChemicalBook. (n.d.). 7-Bromochroman-4-one synthesis and precursors. Retrieved from

Sources

Exploratory

Chroman-7-ylboronic acid as a bioisostere for 7-hydroxychroman

Technical Whitepaper: Chroman-7-ylboronic Acid as a Bioisostere for 7-Hydroxychroman [1] Executive Summary The 7-hydroxychroman scaffold is a privileged pharmacophore found in diverse bioactive molecules, including Selec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chroman-7-ylboronic Acid as a Bioisostere for 7-Hydroxychroman [1]

Executive Summary

The 7-hydroxychroman scaffold is a privileged pharmacophore found in diverse bioactive molecules, including Selective Estrogen Receptor Modulators (SERMs), Vitamin E analogs, and kinase inhibitors.[1] However, the 7-hydroxyl group acts as a metabolic "soft spot," undergoing rapid Phase II conjugation (glucuronidation and sulfation), which severely limits oral bioavailability and plasma half-life.[1]

This technical guide presents Chroman-7-ylboronic acid as a strategic bioisostere.[1] By replacing the hydroxyl group with a boronic acid moiety, researchers can maintain critical hydrogen-bonding interactions while modulating acidity (pKa) and evading transferase-mediated metabolism.[1] This guide details the physicochemical rationale, synthetic pathways, and validation protocols required to implement this substitution in drug discovery campaigns.

The Phenolic Challenge: 7-Hydroxychroman

The 7-hydroxychroman moiety owes its biological potency to the phenolic hydroxyl group, which serves as a dual hydrogen bond donor/acceptor.[1] However, this same feature is its pharmacokinetic Achilles' heel.

  • Metabolic Liability: The phenolic -OH is a prime substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[1] First-pass metabolism often converts the active aglycone into highly polar, inactive conjugates that are rapidly excreted.[1]

  • pKa Limitations: With a pKa of approximately 10.0, the phenol remains protonated (neutral) at physiological pH (7.4). While this facilitates membrane permeability, it limits electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in target binding pockets.[1]

The Boronic Acid Solution

Replacing the phenolic hydroxyl with a boronic acid [-B(OH)₂] creates a bioisostere that mimics the phenol’s geometry and H-bonding capacity but alters its electronic and metabolic profile.[1]

Physicochemical Comparison
Property7-Hydroxychroman (Phenol)Chroman-7-ylboronic AcidImpact
H-Bonding Donor (1) / Acceptor (1)Donor (2) / Acceptor (2)Enhanced networking potential.[1]
pKa ~10.0~8.8Significant fraction exists as the tetrahedral boronate anion at pH 7.4.
Geometry Planar (C-O-H)Trigonal Planar (Neutral) or Tetrahedral (Anionic)Transition state mimicry for hydrolytic enzymes.
Metabolism High UGT/SULT conjugationResistant to conjugation; susceptible to oxidative deboronation.Extends half-life by blocking Phase II pathways.[1]
Mechanism of Action: The Boronate Anion

At physiological pH, the boronic acid exists in equilibrium between its neutral trigonal planar form and its anionic tetrahedral form (upon binding a hydroxide ion or a nucleophilic amino acid side chain like Serine or Threonine). This allows the bioisostere to form reversible covalent bonds with target enzymes, increasing residence time and potency—a mechanism validated by drugs like Bortezomib and Tavaborole.

Bioisostere_Mechanism cluster_0 Physiological Equilibrium Phenol 7-Hydroxychroman (Phenol) Target Target Protein (Ser/Thr Nucleophile) Phenol->Target Weak H-Bonding Boronic Chroman-7-ylboronic Acid (Neutral) Boronate Boronate Anion (Tetrahedral) Boronic->Boronate pH 7.4 / OH- Boronic->Target H-Bond Network Boronate->Target Ionic Interaction or Reversible Covalent Bond

Figure 1: Mechanistic transition from neutral boronic acid to the bioactive tetrahedral boronate anion, facilitating stronger interactions than the parent phenol.

Chemical Synthesis Strategy

Direct synthesis of Chroman-7-ylboronic acid is best achieved via a Palladium-catalyzed Miyaura borylation of the corresponding aryl halide.[1] This route is preferred over lithium-halogen exchange due to the sensitivity of the chroman ether linkage and compatibility with other functional groups.

Synthetic Pathway
  • Precursor Synthesis: Reduction of 7-bromochroman-4-one (if starting from the ketone) to 7-bromochroman.[1]

  • Borylation: Pd-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂).[1]

  • Deprotection: Oxidative hydrolysis of the pinacol ester to the free boronic acid.

Synthesis_Pathway Start 7-Bromochroman-4-one Step1_Prod 7-Bromochroman Start->Step1_Prod Reduction Step2_Prod Chroman-7-ylboronic acid pinacol ester Step1_Prod->Step2_Prod Miyaura Borylation Final Chroman-7-ylboronic acid Step2_Prod->Final Hydrolysis Reagent1 Et3SiH, TFA (Ionic Hydrogenation) Reagent2 B2pin2, Pd(dppf)Cl2 KOAc, Dioxane, 80°C Reagent3 NaIO4, NH4OAc Acetone/Water

Figure 2: Step-by-step synthetic route from 7-bromochroman-4-one to the target boronic acid.

Experimental Protocols

Protocol A: Synthesis of Chroman-7-ylboronic Acid Pinacol Ester
  • Reagents: 7-Bromochroman (1.0 eq), Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), Potassium Acetate (3.0 eq), 1,4-Dioxane (anhydrous).[1]

  • Procedure:

    • Charge a flame-dried Schlenk flask with 7-bromochroman, B₂pin₂, KOAc, and Pd catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous dioxane via syringe.[1]

    • Heat to 80°C for 12–16 hours. Monitor by TLC (hexanes:EtOAc).

    • Cool to RT, filter through a celite pad, and concentrate in vacuo.

    • Purify via flash column chromatography (SiO₂, 0-10% EtOAc/Hexanes) to yield the pinacol ester as a white solid.[1]

Protocol B: Hydrolysis to Free Boronic Acid
  • Reagents: Pinacol ester (from Protocol A), Sodium Periodate (NaIO₄, 3.0 eq), Ammonium Acetate (NH₄OAc, 3.0 eq), Acetone/Water (1:1).

  • Procedure:

    • Dissolve the pinacol ester in Acetone/Water.

    • Add NaIO₄ and NH₄OAc.[1] Stir vigorously at RT for 24 hours.

    • Concentrate to remove acetone.[1] Extract the aqueous layer with EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize from acetonitrile/water to obtain pure Chroman-7-ylboronic acid.[1]

Protocol C: Metabolic Stability Assay (Microsomal)
  • Objective: Compare Phase II conjugation resistance vs. oxidative susceptibility.

  • System: Human Liver Microsomes (HLM) + NADPH (Phase I) vs. HLM + UDPGA (Phase II).

  • Method:

    • Incubate 7-hydroxychroman and Chroman-7-ylboronic acid (1 µM) separately in HLM.

    • Condition 1 (Oxidative): Add NADPH regenerating system. Monitor loss of parent compound and formation of phenol (oxidative deboronation).

    • Condition 2 (Conjugation): Add UDPGA and Alamethicin. Monitor loss of parent compound.

    • Analysis: LC-MS/MS quantification.

    • Expected Result: The boronic acid should show >95% stability in Condition 2 (Conjugation) compared to the phenol, though it may show slow clearance in Condition 1 due to CYP450-mediated oxidation.

References

  • Trippier, P. C., & McGuigan, C. (2010).[1] Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198.[1] Link

  • Baker, S. J., et al. (2009). Therapeutic potential of boron-containing compounds.[1][2][3] Future Medicinal Chemistry, 1(7), 1275-1288.[1] Link

  • Lippert, A. R., & Chang, C. J. (2022).[1] Boronate-Based Fluorescence Probes for Imaging Reactive Oxygen Species.[1] Methods in Enzymology. (Contextualizing oxidative susceptibility).

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link

  • Shaikh, M. M., et al. (2013). 3-Bromochroman-4-one.[1][4] Acta Crystallographica Section E, E69, o525.[1] (Structural data for chroman precursors). Link

Sources

Foundational

Solubility Characterization of Chroman-7-ylboronic Acid in Dimethyl Sulfoxide (DMSO) and Methanol: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers Executive Summary Chroman-7-ylboronic acid represents a class of molecules with significant potential in medicinal chemistry and synthetic applications, merging the privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Executive Summary

Chroman-7-ylboronic acid represents a class of molecules with significant potential in medicinal chemistry and synthetic applications, merging the privileged chroman scaffold with the versatile boronic acid moiety. A fundamental prerequisite for its successful application in drug discovery and development is a thorough understanding of its solubility in common laboratory solvents. This technical guide provides a comprehensive framework for researchers to accurately determine and interpret the solubility of Chroman-7-ylboronic acid in two pivotal solvents: the polar aprotic solvent, Dimethyl Sulfoxide (DMSO), and the polar protic solvent, Methanol. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the underlying chemical principles, justify experimental choices, and establish a self-validating methodology for generating reliable and reproducible solubility data.

Introduction: The Imperative of Solubility Data

The chroman ring system is a cornerstone in the design of biologically active molecules, while the boronic acid functional group is renowned for its utility in Suzuki-Miyaura cross-coupling reactions and its role as a key pharmacophore in enzyme inhibitors.[1] The fusion of these two entities in Chroman-7-ylboronic acid creates a compound of high interest. However, before its potential can be explored in high-throughput screening (HTS), synthetic reactions, or formulation development, its solubility must be quantitatively defined.

Solubility is a critical physicochemical parameter that dictates a compound's behavior in virtually every experimental setting. In early-stage drug discovery, compounds are typically stored and assayed in DMSO solutions.[2] Poor solubility can lead to inaccurate concentration measurements, precipitation in assay plates, and consequently, false-negative results. For synthetic chemistry, solvent selection is paramount for achieving optimal reaction kinetics and yield. Therefore, a robust understanding of Chroman-7-ylboronic acid's solubility in both aprotic (DMSO) and protic (Methanol) environments is not merely advantageous; it is essential for programmatic success.

Theoretical Framework: Understanding the Solute and Solvents

A successful solubility study is predicated on understanding the intermolecular forces at play. The unique nature of boronic acids and the distinct properties of DMSO and methanol govern these interactions.

The Unique Chemistry of Boronic Acids

Boronic acids are not typical Brønsted-Lowry acids but rather Lewis acids, accepting an electron pair from a Lewis base (like a hydroxide ion) to form a tetrahedral boronate species.[1] This characteristic is central to their solubility. Furthermore, boronic acids have a strong propensity to undergo dehydration, particularly upon heating or in non-polar environments, to form cyclic anhydrides known as boroxines.[3][4] Boroxine formation significantly alters the molecule's polarity and crystal packing, often leading to reduced solubility compared to the monomeric acid.[3] The equilibrium between the boronic acid and its boroxine anhydride is a critical, and often overlooked, factor in solubility assessments.

Solvent Properties: A Tale of Two Polar Solvents
  • Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is a powerful hydrogen bond acceptor but lacks a donor proton.[5][6] Its large dipole moment makes it an exceptional solvent for a wide range of organic compounds and even some inorganic salts.[7] For Chroman-7-ylboronic acid, DMSO is expected to effectively solvate the molecule by accepting hydrogen bonds from the -B(OH)₂ group and through dipole-dipole interactions with the chroman ring system.

  • Methanol (MeOH): As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor.[8][9] This duality allows it to form extensive hydrogen-bonding networks with solutes containing hydroxyl groups. It is anticipated to readily solvate the boronic acid moiety of Chroman-7-ylboronic acid. However, the relatively less polar chroman backbone may limit overall solubility compared to more polar solutes.

Prerequisite: Safety and Material Handling

Scientific integrity begins with safety. Before any experimental work, researchers must be familiar with the hazards associated with the materials involved.

  • Boronic Acids: While generally stable, boronic acids can cause skin, eye, and respiratory irritation.[10] Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • DMSO: DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin.[5] Exercise extreme caution and wear appropriate gloves to prevent unintended systemic exposure to the solute.

  • Methanol: Methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin. All handling must be performed in a fume hood away from ignition sources.

Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility

The following protocol describes the "gold standard" isothermal shake-flask method for determining thermodynamic equilibrium solubility. This method is designed to be self-validating by ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment
  • Chroman-7-ylboronic acid (solid, verified purity)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous Methanol (≥99.9%)

  • Calibrated analytical balance

  • 2 mL glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Calibrated positive displacement pipettes

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate mobile phase solvents for HPLC analysis

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid Chroman-7-ylboronic acid into 2 mL vials prep2 Add precise volume (e.g., 1 mL) of solvent (DMSO or Methanol) prep1->prep2 Step 1-2 equil1 Vortex vigorously to suspend solid prep2->equil1 equil2 Incubate in shaker at constant temp (25°C) for 24-48 hours equil1->equil2 Step 3 equil3 Visually confirm undissolved solid remains equil2->equil3 Step 4 (Critical Check) sample1 Allow vials to stand for solid to settle equil3->sample1 sample2 Withdraw supernatant & filter (0.22 µm) sample1->sample2 Step 5 sample3 Dilute filtered aliquot into mobile phase sample2->sample3 Step 6 sample4 Quantify concentration via calibrated HPLC-UV sample3->sample4 Step 7

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation of Calibration Standards: Prepare a stock solution of Chroman-7-ylboronic acid in the chosen solvent (or a miscible solvent like acetonitrile if necessary for HPLC compatibility). From this stock, create a series of at least five calibration standards of known concentrations that are expected to bracket the solubility limit. Analyze these via HPLC-UV to generate a standard curve (Peak Area vs. Concentration). An R² value > 0.995 is required for the curve to be considered valid.

  • Sample Preparation: To a 2 mL glass vial, add an excess amount of solid Chroman-7-ylboronic acid (e.g., 5-10 mg). The key is to ensure that undissolved solid will remain at equilibrium. Record the exact mass if performing a mass-balance check, but it is not strictly necessary for this method.

  • Solvent Addition: Accurately dispense 1.0 mL of the chosen solvent (DMSO or Methanol) into the vial. Secure the cap tightly. Prepare at least three replicates for each solvent.

  • Equilibration: Vigorously vortex the vials for ~1 minute to ensure thorough wetting and suspension of the solid. Place the vials in a shaker-incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Allow the samples to shake for a minimum of 24 hours.

    • Causality Insight: A 24-48 hour incubation period is essential to ensure the system reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleadingly high and is often not reproducible. The presence of excess solid is the driving force for establishing a saturated solution.

  • Equilibrium Verification & Sampling: After the incubation period, visually inspect each vial. The continued presence of undissolved solid is a mandatory checkpoint; its absence invalidates the experiment for that vial. Allow the vials to sit stationary in the incubator for at least 1 hour to let the solid settle.

  • Filtration and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any solid material. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

    • Trustworthiness Principle: Filtration is a critical step to remove microscopic particulates that would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification: Promptly and accurately dilute a known volume of the filtered, saturated solution into a volumetric flask with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the range of the calibration curve. Analyze this final solution by HPLC-UV.

Data Analysis and Presentation

Using the linear regression equation from your calibration curve, calculate the concentration of Chroman-7-ylboronic acid in the diluted sample. Back-calculate to determine the concentration in the original saturated solution, accounting for all dilution factors. The average concentration from the three replicates represents the equilibrium solubility.

Data Summary Table

ParameterDMSOMethanol
Temperature (°C) 25.025.0
Solubility (mg/mL) [Calculated Value][Calculated Value]
Solubility (mM) [Calculated Value][Calculated Value]
Standard Deviation [Calculated Value][Calculated Value]
Observations [e.g., Colorless solution][e.g., Colorless solution]

Troubleshooting and Advanced Considerations

  • No Undissolved Solid: If all the solid dissolves, the experiment did not reach saturation. Repeat the experiment with a larger initial mass of the compound.

  • Compound Instability: If the HPLC analysis shows significant degradation peaks, the compound may be unstable in the solvent over the incubation period. In this case, a time-course study is required. Samples should be taken at various time points (e.g., 2, 4, 8, 24 hours) to determine the time to reach equilibrium before degradation becomes significant.

  • Influence of Boroxine Formation: The measured solubility will reflect the equilibrium between the solid phase and all species in solution, including the monomeric acid and any soluble boroxine. Characterization of the saturated solution by techniques like NMR could provide insight into the solution-state speciation.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the equilibrium solubility of Chroman-7-ylboronic acid in DMSO and methanol. By adhering to this protocol, researchers can generate trustworthy and reproducible data that is critical for advancing the study of this promising molecule. The emphasis on understanding the underlying chemical principles, ensuring true equilibrium, and performing careful analytics forms the bedrock of sound scientific practice in drug discovery and development.

References

  • Amoah, E. et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

  • Prasetya, N. B. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Groningen. [Link]

  • Marinaro, W. A., & Stella, V. J. Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Silva, F. A. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

  • Domańska, U. et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Singh, D. (2018). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-portal.org. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 887, Methanol. [Link]

  • Sadybekov, A. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. National Center for Biotechnology Information. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Wikipedia. Methanol. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Standard Suzuki-Miyaura Coupling Conditions for Chroman-7-ylboronic acid

Introduction: The Convergence of Scaffolds and Synthesis The chroman framework is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds, including antioxidants like Vi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Scaffolds and Synthesis

The chroman framework is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds, including antioxidants like Vitamin E and various synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a valuable scaffold for orienting functional groups in three-dimensional space, making it a cornerstone in modern drug discovery. The functionalization of this scaffold is paramount for developing novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry.[3][4] Its broad functional group tolerance, use of generally stable and non-toxic organoboron reagents, and mild reaction conditions have made it an indispensable tool for medicinal chemists.[5]

This document provides a comprehensive guide to the application of the Suzuki-Miyaura coupling for a specific, high-value substrate: Chroman-7-ylboronic acid . We will delve into the mechanistic underpinnings of the reaction, provide field-proven insights into the selection of reaction components, and present a detailed, validated protocol for researchers engaged in the synthesis of novel chroman-based molecules.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6][7] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the coupling partner (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7]

  • Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. Crucially, this step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer.[3][8]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [Ar²-B(OH)₃]⁻ (from Ar²-B(OH)₂ + Base) pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Component Selection: An Evidence-Based Approach

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.[10]

Palladium Catalyst & Ligand

The catalyst system—comprising a palladium precursor and a ligand—is the engine of the reaction. While pre-formed catalysts like Pd(PPh₃)₄ can be used, it is often more practical and effective to generate the active catalyst in situ from a stable Pd(II) or Pd(0) precursor and a separate ligand.

  • Palladium Precursors:

    • Pd(OAc)₂ / Pd₂(dba)₃: These are common, air-stable precursors. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) state. Pd₂(dba)₃ is a Pd(0) source that is readily available for entering the catalytic cycle.

  • Ligands: The ligand stabilizes the palladium catalyst, prevents its decomposition into inactive palladium black, and critically modulates its reactivity.[6] For heteroaromatic substrates like chroman-7-ylboronic acid, bulky, electron-rich phosphine ligands are often essential for achieving high yields.

    • Buchwald Ligands (e.g., SPhos, XPhos): These are highly effective for coupling heteroaryl boronic acids and for reactions involving less reactive aryl chlorides.[11] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[5]

    • Triphenylphosphine (PPh₃): A classic, general-purpose ligand suitable for many simple couplings, but may be less effective for challenging substrates.

    • Tri-tert-butylphosphine (P(t-Bu)₃): Another highly active, bulky ligand that can be effective at room temperature for certain substrates.[8]

The Crucial Role of the Base

The base is not merely an additive; it is a stoichiometric reagent essential for the transmetalation step.[8] Its primary role is to activate the boronic acid by forming the corresponding boronate "ate" complex, which is significantly more nucleophilic and readily transfers its organic group to the palladium center.[3][12]

  • Common Bases:

    • Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Widely used and effective. Cs₂CO₃ is more soluble in organic solvents and more basic, often providing superior results, albeit at a higher cost.

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling heteroaryl boronic acids and can help minimize side reactions like protodeboronation.[11]

    • Sodium Hydroxide (NaOH) & Potassium Hydroxide (KOH): Strong bases typically used in aqueous solvent systems.

Solvent Systems

The choice of solvent influences reagent solubility and reaction kinetics. Biphasic solvent systems are common, often involving an organic solvent and water, which helps to dissolve the inorganic base.[3]

  • Ethereal Solvents (Dioxane, THF): Excellent choices that are widely used. They solubilize the organic components well. Reactions are typically run as a mixture with water (e.g., Dioxane/H₂O 4:1).[6][13]

  • Aromatic Solvents (Toluene): Another common choice, particularly for higher-temperature reactions.[3]

  • Polar Aprotic Solvents (DMF): Can be effective but may lead to different selectivity in some cases and can be harder to remove during workup.[14]

Standard Protocol: Suzuki-Miyaura Coupling of Chroman-7-ylboronic acid with an Aryl Bromide

This protocol provides a robust starting point for the coupling of Chroman-7-ylboronic acid with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Reagents & Equipment
  • Reactants:

    • Chroman-7-ylboronic acid (1.0 equiv)

    • Aryl bromide (1.1 equiv)

  • Catalyst System:

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Base:

    • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent:

    • 1,4-Dioxane and Water (4:1 v/v)

  • Equipment:

    • Round-bottom flask or reaction vial with a magnetic stir bar

    • Condenser

    • Inert atmosphere setup (Argon or Nitrogen line with manifold)

    • Heating mantle or oil bath with temperature control

    • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add Chroman-7-ylboronic acid (1.0 equiv), the aryl bromide (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. This is critical to prevent oxidation and deactivation of the catalyst.

  • Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-Dioxane and water to the flask. The total solvent volume should be sufficient to create a stirrable slurry (typically a 0.1 M to 0.5 M concentration with respect to the limiting reagent).

  • Heating & Monitoring: Attach a condenser, ensure the inert gas flow continues, and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-16 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation & Optimization

The following table provides recommended starting conditions for coupling Chroman-7-ylboronic acid with various electrophiles.

Coupling Partner (Ar-X)ReactivityCatalyst System (mol%)Base (equiv)SolventTemp (°C)Typical Time (h)
Aryl Iodide HighPd(OAc)₂ (1-2%), SPhos (2-4%)K₃PO₄ (3.0)Dioxane/H₂O80-902-8
Aryl Bromide MediumPd(OAc)₂ (2%), SPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O90-1004-16
Aryl Triflate MediumPd₂(dba)₃ (2.5%), P(t-Bu)₃ (7.5%)Cs₂CO₃ (3.0)Toluene100-1108-24
Aryl Chloride LowPd₂(dba)₃ (2-4%), XPhos (4-8%)K₃PO₄ (3.0)Dioxane/H₂O100-11012-36
Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst. Solution: Ensure the reaction was set up under a strictly inert atmosphere and that solvents were properly degassed.

    • Cause: Insufficient temperature/time. Solution: Increase temperature or allow the reaction to run longer.

  • Protodeboronation (Boronic acid replaced by -H):

    • Cause: Presence of excess water or acidic impurities; slow coupling. Solution: Use anhydrous solvents (if applicable for the base), ensure the base is freshly opened or dried, and use a more active catalyst system to accelerate the desired coupling.

  • Homocoupling of Boronic Acid (Ar-Ar):

    • Cause: Presence of oxygen leading to oxidative coupling. Solution: Improve inert atmosphere technique and ensure solvents are thoroughly degassed.

Experimental Workflow Visualization

Experimental_Workflow start Start: Assemble Reagents setup 1. Combine Solids in Flask (Boronic Acid, Aryl Halide, Catalyst, Ligand, Base) start->setup inert 2. Purge with Inert Gas (Evacuate/Backfill x3) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (80-100 °C, 4-16h) solvent->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Cool, Dilute, & Extract monitor->workup Complete purify 7. Dry and Concentrate workup->purify column 8. Flash Column Chromatography purify->column end End: Pure Product column->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

  • Suzuki Coupling - YouTube . (2020). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry . Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube . (2024). Retrieved from [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem - YouTube . (2025). Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Accounts of Chemical Research, 49(5), 965–977. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Retrieved from [Link]

  • Suzuki reaction - Wikipedia . Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . (2025). Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities . ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI . Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society, 133(41), 16549–16559. Retrieved from [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI . Retrieved from [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry . (2023). Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH . Retrieved from [Link]

  • Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed . Retrieved from [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube . (2021). Retrieved from [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature . (2023). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI . Retrieved from [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC . (2016). Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Chroman-7-ylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Carbon-Carbon Bond Formation The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Carbon-Carbon Bond Formation

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the myriad of methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool.[1][2] This reaction facilitates the formation of a C-C bond between an organoboron compound, such as a boronic acid, and an organic halide in the presence of a palladium catalyst and a base.[3][4] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of reagents have contributed to its widespread adoption.[1][2]

The chroman scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products.[5][6] Derivatives of chroman have demonstrated a broad spectrum of pharmacological activities, including anticancer, antioxidant, and antiepileptic properties.[7][8] The ability to functionalize the chroman core through cross-coupling reactions opens up vast possibilities for the synthesis of novel drug candidates and functional materials.[9] This application note provides a detailed guide to the palladium-catalyzed cross-coupling of chroman-7-ylboronic acid with various aryl halides, offering insights into the reaction mechanism, optimization strategies, and detailed experimental protocols.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[10][11] The cycle can be broken down into three key steps:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate.[3][10] The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > OTf >> Cl > F.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent (in this case, the chroman-7-yl group) is transferred to the palladium(II) center.[11] This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[12][13]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product (Chroman-Ar). This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][11]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Their Roles

1. Palladium Catalysts: A variety of palladium sources can be employed, with the most common being Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4][14] These are typically pre-catalysts that are reduced in situ to the active Pd(0) species.[15] The choice of catalyst can significantly impact the reaction efficiency.

2. Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing the formation of palladium black.[16][17] Phosphine-based ligands are widely used, ranging from simple triarylphosphines like PPh₃ to more sophisticated and sterically demanding biarylphosphine ligands such as SPhos, RuPhos, and XPhos.[17][18] The electronic and steric properties of the ligand can be tuned to optimize the reaction for specific substrates.[16] N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands for Suzuki couplings.[19][20]

3. Bases: The base is essential for the activation of the boronic acid in the transmetalation step.[10][13] Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[10][13] The choice of base can depend on the specific substrates and the presence of base-sensitive functional groups.

4. Solvents: The choice of solvent is critical and often depends on the solubility of the reagents and the reaction temperature. Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used, often in combination with water.[12][21]

5. Chroman-7-ylboronic Acid: This is the key organoboron coupling partner. Its synthesis can be achieved through various methods, often starting from a corresponding chroman halide.[13][22] The stability and purity of the boronic acid are crucial for obtaining high yields in the coupling reaction.

6. Aryl Halides: A wide range of aryl halides (iodides, bromides, and chlorides) can be used as coupling partners.[21][23] Electron-donating or electron-withdrawing substituents on the aryl ring can influence the rate of oxidative addition.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of Chroman-7-ylboronic Acid with an Aryl Bromide

This protocol provides a general starting point for the coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Chroman-7-ylboronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add chroman-7-ylboronic acid, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Reagents 1. Reagent Preparation (Chroman-7-ylboronic acid, Aryl halide, Catalyst, Ligand, Base) Reaction_Setup 2. Reaction Setup (Inert atmosphere, Solvent addition) Reagents->Reaction_Setup Reaction 3. Reaction (Heating and Stirring, Monitoring) Reaction_Setup->Reaction Workup 4. Work-up (Quenching, Extraction, Drying) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Analysis (NMR, MS) Purification->Analysis

Figure 2: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[2]

Materials:

  • Chroman-7-ylboronic acid (1.0 equiv)

  • Aryl chloride (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • Anhydrous toluene

  • Microwave vial

Procedure:

  • In a microwave vial, combine chroman-7-ylboronic acid, the aryl chloride, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Add anhydrous toluene.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up and purify the product as described in Protocol 1.

Optimization and Troubleshooting

ParameterRecommendationRationale
Catalyst Loading Typically 0.5-5 mol%.Lower loadings are desirable for cost-effectiveness, but higher loadings may be needed for challenging substrates.
Ligand Choice Screen a variety of phosphine ligands (e.g., PPh₃, SPhos, XPhos) or NHC ligands.The ligand's steric and electronic properties are crucial for catalyst stability and reactivity.[18]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃ are good starting points.The strength and solubility of the base can significantly affect the rate of transmetalation.[10]
Solvent Dioxane/water, THF/water, or toluene.The solvent system influences the solubility of reagents and the reaction temperature.[21]
Temperature 80-120 °C for conventional heating; 120-150 °C for microwave.Higher temperatures can accelerate the reaction but may also lead to decomposition.
Troubleshooting: Low Yield - Ensure reagents are pure and dry. - Degas solvents thoroughly. - Screen different catalyst/ligand combinations. - Increase reaction time or temperature.Impurities can poison the catalyst. Oxygen can deactivate the Pd(0) catalyst. The optimal catalyst system is substrate-dependent.
Troubleshooting: Side Products - Homocoupling of the boronic acid: use a slight excess of the aryl halide. - Protodeborylation: ensure anhydrous conditions (if necessary).Excess aryl halide can suppress the unwanted homocoupling. Water is often necessary for the Suzuki reaction, but excess can lead to protodeborylation.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-arylchroman derivatives. By understanding the underlying mechanism and systematically optimizing the reaction parameters—including the choice of catalyst, ligand, base, and solvent—researchers can efficiently access a diverse range of compounds with potential applications in drug discovery and materials science. The detailed protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists working in this exciting area of organic synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Mettler-Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Chen, J., et al. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Tetrahedron Letters, 47(34), 6067-6069.
  • Bose, D. S., & Idrees, M. (2014). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 4(3), 244-269. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Bidentate ligands are widely used in palladium cross-coupling reactions. (2025). Organic Chemistry Frontiers.
  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Al-Said, M. S., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2997–3010. [Link]

  • Kumar, S., & Gupta, A. (2017). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 10(7), 2415-2421.
  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180–5183. [Link]

  • El-Sayed, M. A. A., et al. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). MDPI.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chroman derivatives, medicaments and use in therapy. (2015).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Weldegirma, S. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. (2002). PubMed.
  • Soderberg, T. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021).
  • The Chromenopyridine Scaffold: A Privileged Pl
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). PMC.
  • Recent Advances in the Synthesis of Borinic Acid Deriv

Sources

Method

Application Note: High-Efficiency Miyaura Borylation of 7-Chromanyl Triflate

Abstract & Strategic Significance The chroman scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive compounds, including Vitamin E analogs and selective estrogen receptor m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The chroman scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive compounds, including Vitamin E analogs and selective estrogen receptor modulators (SERMs). Functionalizing the 7-position is critical for structure-activity relationship (SAR) studies.

This guide details the Miyaura Borylation of 7-chromanyl triflate. Unlike aryl halides, triflates are synthesized directly from phenols, allowing researchers to convert readily available 7-hydroxychroman into a versatile nucleophile (aryl boronate) for downstream Suzuki-Miyaura cross-coupling.

Key Technical Advantage: This protocol utilizes the


 / KOAc  system.[1][2][3] The bidentate dppf ligand possesses a large bite angle which accelerates the reductive elimination step, crucial for preventing catalyst decomposition. Potassium acetate (KOAc) acts as a weak base, selectively activating the diboron reagent without promoting the hydrolysis of the sensitive triflate or the resulting boronate ester.

Reaction Scheme & Workflow

The overall workflow transforms the phenol precursor into the active cross-coupling partner.

Workflow Substrate 7-Hydroxychroman (Precursor) Triflate 7-Chromanyl Triflate (Electrophile) Substrate->Triflate Tf2O, Pyridine DCM, 0°C Product 7-Chromanyl Boronate (Nucleophile) Triflate->Product Miyaura Borylation 1,4-Dioxane, 90°C Reagents PdCl2(dppf) (3 mol%) B2pin2 (1.1 equiv) KOAc (3.0 equiv) Reagents->Product

Figure 1: Strategic workflow from phenol precursor to boronate ester.

Experimental Protocol

Reagents and Stoichiometry
ComponentRoleEquiv.Notes
7-Chromanyl Triflate Substrate1.0Dried under high vacuum for 1h prior to use.

Boron Source1.1 - 1.2Bis(pinacolato)diboron.[2][3] Excess ensures complete conversion.

Catalyst0.03 (3 mol%)Robust against air/moisture compared to

.
KOAc Base3.0Must be anhydrous. Fused/dried KOAc is preferred.
1,4-Dioxane Solvent[0.15 M]Anhydrous, degassed.
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Oven-dry a 25 mL Schlenk tube or heavy-walled pressure vial containing a magnetic stir bar.

  • Cool under a stream of dry nitrogen or argon.

  • Critical: Oxygen poisons the Pd(0) active species. Rigorous degassing is required.

Step 2: Reagent Loading

  • Charge the vessel with 7-chromanyl triflate (1.0 mmol, 282 mg),

    
      (1.1 mmol, 279 mg), KOAc  (3.0 mmol, 294 mg), and 
    
    
    
    (0.03 mmol, 24.5 mg).
  • Cap the vessel with a rubber septum.

  • Evacuate and backfill with Argon three times (Cycle: Vacuum 2 min / Argon 1 min).

Step 3: Solvent Addition

  • Add anhydrous 1,4-Dioxane (6.5 mL) via syringe through the septum.

  • Alternative: DMSO can be used for faster rates but is harder to remove during workup. Dioxane is recommended for ease of purification.

Step 4: Reaction

  • Replace the septum with a Teflon-lined screw cap (if using a pressure vial) or seal the Schlenk tube.

  • Heat the mixture to 90°C in an oil block.

  • Stir vigorously (800 rpm) for 4–12 hours .

  • Monitoring: Check by TLC (Solvent: 10% EtOAc/Hexanes). The triflate (UV active) should disappear. The product is often less polar and stains with Curcumin or

    
    .
    

Step 5: Workup

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

  • Wash the filter cake with additional EtOAc (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure. Do not overheat the rotovap bath (>45°C) to prevent protodeboronation.

Step 6: Purification

  • Purify via flash column chromatography on silica gel.

  • Eluent: Gradient of Hexanes

    
     5-10% EtOAc/Hexanes.
    
  • Stability Note: Pinacol boronates are generally stable on silica. However, if streaking occurs, add 1%

    
     to the eluent to neutralize acidic sites on the silica.
    

Mechanistic Insight

Understanding the mechanism prevents errors. The cycle relies on the unique ability of the Pd-O bond (formed after ligand exchange with KOAc) to facilitate transmetallation with the diboron reagent.

Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-OTf Pd0->OxAdd + Ar-OTf LigEx Ligand Exchange Ar-Pd(II)-OAc OxAdd->LigEx + KOAc - KOTf TransMet Transmetallation (Rate Determining) LigEx->TransMet + B2pin2 RedElim Reductive Elimination Product Release TransMet->RedElim Ar-Pd(II)-Bpin RedElim->Pd0 - Ar-Bpin

Figure 2: Catalytic cycle of Miyaura Borylation. Note that the acetate ligand is critical for the transmetallation step.[4]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst death or old reagents.Ensure inert atmosphere. Use fresh

. Increase temp to 100°C.
Homocoupling (Ar-Ar) Low

concentration or high Pd loading.
Increase

to 1.5 equiv. Ensure KOAc is used (weak base), not

.
Hydrolysis (Ar-OH) Wet solvent or base.Use anhydrous Dioxane. Dry KOAc in an oven at 120°C overnight.
Protodeboronation (Ar-H) Temperature too high; acidic workup.Keep reaction <100°C. Avoid acidic washes during workup.

Self-Validation Check:

  • 
     NMR:  Disappearance of the triflate signal (typically 
    
    
    
    -73 to -76 ppm).
  • 
     NMR:  Appearance of a large singlet (12H) for the pinacol methyl groups at 
    
    
    
    1.30–1.35 ppm.

Safety Considerations

  • Triflates: Aryl triflates are generally stable but can hydrolyze to phenols if exposed to moisture/acid. Store under inert gas in a freezer.

  • Palladium: Heavy metal. Dispose of Celite pads and aqueous waste in appropriate heavy metal waste streams.

  • 1,4-Dioxane: A suspected carcinogen and peroxide former. Test for peroxides before distilling or heating.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1][5][6] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1][5] The Journal of Organic Chemistry, 60(23), 7508–7510.[5][6]

  • Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Chloroarenes Catalyzed by Pd(0)-PCy3 Complex. Journal of the American Chemical Society, 124(27), 8001–8006.

  • Molander, G. A., & Bernhardt, J. T. (2017). Synthesis of Arylboronates via Palladium-Catalyzed Borylation.[1][3][4][5][6][7][8][9] Organic Syntheses, 94, 158-176.

  • Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates.[5] Chemistry – An Asian Journal, 6(5), 1124–1128.

Sources

Application

Application Note: Microwave-Assisted Cross-Coupling of Chroman-7-ylboronic Acid

Executive Summary This application note details the optimized protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of Chroman-7-ylboronic acid (CAS: 904326-80-7) . The chroman scaffold is a privileged pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of Chroman-7-ylboronic acid (CAS: 904326-80-7) . The chroman scaffold is a privileged pharmacophore in medicinal chemistry, appearing in various therapeutic agents (e.g., Nebivolol, Flavonoids). However, the incorporation of this moiety via boronic acids presents specific challenges, primarily protodeboronation —the hydrolytic cleavage of the C-B bond before coupling can occur.

Microwave-assisted synthesis (MAS) is superior to thermal heating for this reagent. By utilizing dielectric heating to rapidly reach activation temperatures, MAS kinetically favors the cross-coupling pathway over the slower, thermodynamically driven deboronation side reaction. This guide provides two validated protocols: a standard method for aryl bromides and an advanced method for sterically hindered or deactivated electrophiles.

Chemical Profile & Mechanistic Insight[1]

The Reagent: Chroman-7-ylboronic Acid
  • Structure: A bicyclic structure containing a benzene ring fused to a dihydropyran ring. The boronic acid is at the C7 position.

  • Electronic Nature: Electron-rich due to the para-position oxygen atom (the ether linkage of the chroman ring).

  • Stability Risk: Electron-rich boronic acids are highly susceptible to protodeboronation under basic, aqueous conditions. The electron donation from the oxygen stabilizes the protonated intermediate, accelerating the loss of the boron group.

The Kinetic Advantage of Microwaves

In a Suzuki coupling, two competing pathways exist:

  • Productive Cycle: Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.
  • Destructive Cycle: Base-catalyzed Protodeboronation.

Protodeboronation often has a lower activation energy but proceeds slowly. Transmetallation (the rate-determining step for electron-rich boronates) has a higher activation energy. Rapid microwave heating "jumps" the reaction system past the deboronation window, effectively racing the catalyst through the productive cycle before the substrate decomposes.

Visualizing the Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the destructive deboronation pathway.

SuzukiMechanism cluster_cycle Productive Catalytic Cycle (Microwave Accelerated) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Determining) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Reagent Chroman-7-ylboronic Acid Boronate Activated Boronate [Ar-B(OH)3]- Reagent->Boronate + Base (OH-) Boronate->TransMet Productive Path Deboron Protodeboronation (By-product: Chroman) Boronate->Deboron Thermal Degradation

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the critical branch point at the Activated Boronate stage. Microwave heating favors the green 'Productive Path'.

Experimental Protocols

Protocol A: Standard Conditions (Aryl Bromides)

Best for: Coupling Chroman-7-ylboronic acid with standard aryl bromides or electron-deficient aryl chlorides.

Reagents:

  • Chroman-7-ylboronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

    • Why: Robust, air-stable catalyst that withstands high microwave temperatures.

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (or DME)

Procedure:

  • Preparation: In a microwave-transparent vial (e.g., 10 mL Pyrex), add the aryl bromide (0.5 mmol) and Chroman-7-ylboronic acid (0.6 mmol, 107 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.025 mmol, 20 mg).

  • Solvent/Base: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL).

  • Degassing (CRITICAL): Cap the vial with a septum. Sparge with Argon or Nitrogen for 2 minutes. Oxygen promotes homocoupling and catalyst death.

  • Microwave Irradiation:

    • Seal with a crimp cap (aluminum/Teflon).

    • Temp: 100°C

    • Hold Time: 20 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: "Difficult" Substrates (Steric/Deactivated)

Best for: Sterically hindered halides or electron-rich aryl chlorides where transmetallation is sluggish.

Reagents:

  • Chroman-7-ylboronic acid (1.5 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%)

    • Why: The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition of chlorides and accelerates transmetallation of electron-rich boronates.

  • Base: K₃PO₄ (3.0 equiv, solid/finely ground)

  • Solvent: THF : Water (10:1 ratio)

Procedure:

  • Weighing: Add catalyst, boronic acid, aryl halide, and solid K₃PO₄ to the vial.

  • Solvent: Add THF (4 mL) and Water (0.4 mL).

  • Degassing: Sparge with Argon for 2 minutes.

  • Microwave Irradiation:

    • Temp: 110°C

    • Hold Time: 30 minutes

    • Pre-stir: 30 seconds (to dissolve solids)

  • Workup: Standard extraction (EtOAc/Brine).

Workflow Visualization

The following diagram outlines the operational workflow for ensuring reproducibility, specifically highlighting the degassing step which is often neglected but vital for boronic acid efficiency.

Workflow Step1 1. Weigh Reagents (Vial) Step2 2. Solvent Addition (Polar Aprotic) Step1->Step2 Step3 3. Sparging (Ar/N2) (2-5 mins) Step2->Step3 Critical Step Step4 4. Crimp/Seal (Pressure Safe) Step3->Step4 Step5 5. Microwave Ramp (High Absorption) Step4->Step5 Step6 6. LCMS Check (Conversion) Step5->Step6

Figure 2: Operational workflow. Step 3 (Sparging) is highlighted in red as the critical failure point for electron-rich boronic acids.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Protodeboronation) Substrate instability in water.Switch to Protocol B. Use minimal water (10:1 THF:H₂O) or anhydrous conditions with CsF as the base activator.
Homocoupling (Ar-Ar) Oxygen presence or excess boronic acid.Increase sparging time. Reduce boronic acid equivalents to 1.1.
No Reaction (Recovery of SM) Catalyst poisoning or poor oxidative addition.Switch catalyst to XPhos Pd G2 or SPhos Pd G2 . Increase temperature to 130°C.
Pressure Errors Solvent vapor pressure too high.Ensure the vial volume is <70% full. Switch from THF to Dioxane or Toluene (lower vapor pressure).
Solvent Selection Matrix for Microwaves

Microwave heating relies on the dielectric constant (


) and loss tangent (

) of the solvent.
  • Excellent (High Heat): Ethanol, DMSO, Water.

  • Good (Standard): DMF, NMP.

  • Poor (Requires "Doping"): Toluene, Hexane. Note: If using Toluene, add a "susceptor" like an ionic liquid or a small amount of alcohol to allow heating.

References

  • Microwave-Assisted Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[1][2] Link

  • Catalyst Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research. Link

  • Reagent Data: Sigma-Aldrich. (n.d.). Chroman-7-ylboronic acid Product Sheet. Link

  • Microwave Suzuki Reviews: Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating. Chemical Communications. Link

Sources

Method

Application Note: Chan-Lam Coupling of Chroman-7-ylboronic Acid with Amines

Executive Summary This application note details the optimized protocol for the copper-catalyzed oxidative cross-coupling (Chan-Lam coupling) of Chroman-7-ylboronic acid (CAS: 832736-25-3 / Pinacol Ester CAS: 1807699-68-8...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the copper-catalyzed oxidative cross-coupling (Chan-Lam coupling) of Chroman-7-ylboronic acid (CAS: 832736-25-3 / Pinacol Ester CAS: 1807699-68-8) with various amines.

The chroman scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds (e.g., Vitamin E analogs, antihypertensives). However, introducing nitrogen functionality at the C7 position via traditional Pd-catalyzed Buchwald-Hartwig amination can be challenging due to the specific electronic deactivation or steric constraints of the fused bicyclic system. The Chan-Lam coupling offers a milder, room-temperature alternative that tolerates air and moisture better than Pd-chemistry, though it presents unique challenges regarding protodeboronation due to the electron-rich nature of the chroman ring.

This guide provides a robust, self-validating workflow to mitigate side reactions and maximize yield.

Mechanistic Foundation & Critical Analysis

The Substrate: Chroman-7-ylboronic Acid

The substrate consists of a benzene ring fused to a dihydropyran ring.

  • Electronic Profile: The ether oxygen at position 1 donates electron density into the aromatic ring. While position 7 is meta to the oxygen (in standard numbering), the overall ring system is electron-rich.

  • Reactivity Implication: Electron-rich aryl boronic acids are highly susceptible to protodeboronation (hydrolysis of the C-B bond to C-H) in the presence of trace water and copper salts. This is the primary failure mode for this specific coupling.

The Catalytic Cycle

The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle. Unlike Suzuki coupling, transmetallation occurs onto a Cu(II) species, followed by oxidation to Cu(III) and reductive elimination.

ChanLamCycle Cu2 Cu(II)-X2 (Pre-catalyst) Coord Coordination [Cu(II)(Amine)L]X Cu2->Coord + Amine Transmet Transmetallation (Rate Limiting) Coord->Transmet + Chroman-B(OH)2 - HX Cu3 Cu(III) Species [Ar-Cu(III)-NHR] Transmet->Cu3 Oxidative Entry Proto SIDE REACTION: Protodeboronation Transmet->Proto + H2O (Trace) Prod Reductive Elimination Product (Ar-NHR) Cu3->Prod Product Release Cu1 Cu(I) Species Cu3->Cu1 Reductive Elim Oxidation Oxidation (O2 required) Cu1->Oxidation + O2 / Air Oxidation->Cu2 Regeneration

Figure 1: The catalytic cycle of Chan-Lam coupling emphasizing the critical transmetallation step where protodeboronation competes if water is present.

Experimental Protocols

Strategic Reagent Selection

For Chroman-7-ylboronic acid, standard conditions must be modified to suppress protodeboronation.

ComponentRecommendationRationale
Copper Source Cu(OAc)₂ (anhydrous)Acetate acts as a base to facilitate transmetallation. Anhydrous is preferred over monohydrate.
Solvent DCM or DCE Non-coordinating, halogenated solvents generally stabilize the intermediate Cu-amine complexes better than polar aprotic solvents for this substrate.
Base/Ligand Pyridine (2.0 equiv)Acts as both a mild base and a ligand to stabilize the Cu species, preventing catalyst aggregation.
Oxidant Ambient Air (Balloon)Pure O₂ can accelerate the reaction but may increase oxidative degradation of sensitive amines. Air is usually sufficient.
Additive 4Å Molecular Sieves CRITICAL. Scavenges water generated during the reaction to prevent protodeboronation of the electron-rich chroman ring.
Protocol A: Rapid Screening (50 mg scale)

Use this protocol to validate amine compatibility.

Materials:

  • Chroman-7-ylboronic acid (0.2 mmol)

  • Amine (0.2 mmol)

  • Cu(OAc)₂ (0.2 mmol, 1.0 equiv) Note: Stoichiometric Cu is often required for difficult substrates.

  • Pyridine (0.4 mmol)

  • DCM (2.0 mL)

  • 4Å Molecular Sieves (activated, powdered)

Procedure:

  • Sieve Activation: Flame-dry powdered 4Å molecular sieves under vacuum and cool under Argon.

  • Solvent Prep: Sparge DCM with dry air for 5 minutes (oxygen is a reagent, but water is a poison).

  • Assembly: In a 1-dram vial equipped with a stir bar, add Cu(OAc)₂, activated sieves (approx. 50 mg), and the Chroman-7-ylboronic acid.

  • Amine Addition: Add the amine and DCM.

  • Initiation: Add Pyridine last. Cap the vial loosely or attach an air balloon.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 16–24 hours.

    • Visual Check: The reaction should turn from turquoise/blue to a deep green/brown as the Cu(II)-amine complex forms and reacts.

  • Workup: Filter through a pad of Celite to remove copper salts. Rinse with EtOAc.[1] Concentrate and analyze by LCMS.

Protocol B: Optimized Scale-Up (1.0 g scale)

Use this protocol for isolation.

  • Setup: Use a 50 mL 2-neck round bottom flask.

  • Charging: Add Chroman-7-ylboronic acid (1.0 equiv) and Activated 4Å MS (200 wt%).

  • Catalyst: Add Cu(OAc)₂ (0.5 – 1.0 equiv). Reduction to 0.5 equiv is possible if reaction kinetics allow, but 1.0 equiv ensures completion.

  • Solvent: Add anhydrous DCM (0.1 M concentration relative to boronic acid).

  • Amine: Add the Amine (1.2 equiv). Using a slight excess of amine drives the reaction if the boronic acid degrades.

  • Base: Add TEA (1.0 equiv) or Pyridine (2.0 equiv).

  • Atmosphere: Attach a drying tube filled with Drierite (to exclude atmospheric moisture) and an O₂ balloon.

  • Timecourse: Stir at RT. Monitor by TLC every 4 hours.

    • Tip: If conversion stalls at 50%, add a second portion of Boronic Acid (0.5 equiv) and continue stirring.

Troubleshooting & Self-Validation

Use this logic tree to diagnose failure modes.

Troubleshooting Start Reaction Analysis (LCMS/TLC) Result1 No Product Start Material Intact Start->Result1 Result2 Protodeboronation (Chroman formed) Start->Result2 Result3 Amine Oxidation (Imine/N-oxide) Start->Result3 Action1 Check Catalyst Activation Switch to Cu(OAc)2 + Bipyridine Result1->Action1 Action2 CRITICAL FAILURE Add more MS 4A Slow addition of Boronic Acid Result2->Action2 Action3 Reduce O2 Pressure Use Air instead of O2 balloon Switch solvent to MeOH/H2O (paradoxical but sometimes works) Result3->Action3

Figure 2: Diagnostic workflow for reaction optimization.

Key Failure Modes
  • Protodeboronation (Major Risk):

    • Symptom:[2][3][4][5][6][7] LCMS shows mass corresponding to Chroman (M-H of boronic acid).

    • Fix: The reaction is too wet. Re-dry sieves. Switch to slow addition of the boronic acid (syringe pump over 4 hours) to keep its concentration low relative to the copper catalyst.

  • Ligand Inhibition:

    • Symptom:[2][3][4][5][6][7] Reaction freezes.

    • Fix: Some aliphatic amines bind Cu too tightly. Switch to Cu(OTf)₂ and use a bipyridine ligand to out-compete the substrate for copper coordination sites.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936.

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine." Tetrahedron Letters, 39(19), 2937–2940.

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829-856.

  • Vantourout, J. C., et al. (2017).[8] "Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769–4779.

Sources

Application

Application Note: Precision Synthesis of 7-Arylchromans via Suzuki-Miyaura Cross-Coupling

Abstract & Strategic Importance The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive molecules, including Vitamin E analogs, estr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive molecules, including Vitamin E analogs, estrogen receptor modulators (SERMs), and lipoxygenase inhibitors. While substitution at the 2-, 3-, and 4-positions is well-documented, 7-arylchromans represent a distinct challenge and opportunity.

Direct electrophilic aromatic substitution of the chroman core typically favors the 6-position (para to the ether oxygen) or the 8-position (ortho to the ether oxygen). Accessing the 7-position (meta to the ether oxygen) requires a "pre-functionalized" logic.

This Application Note details a robust, scalable workflow for synthesizing 7-arylchromans via Suzuki-Miyaura Cross-Coupling (SMC) . We utilize a triflate-activation strategy starting from 7-chromanol, converting a readily available phenol into a reactive pseudo-halide capable of diverse library generation.

Key Advantages of This Protocol
  • Regiospecificity: Bypasses the directing group issues of direct arylation.

  • Modularity: Allows late-stage diversification using commercial boronic acids.

  • Scalability: Protocols are validated for gram-scale synthesis.

Retrosynthetic Logic & Workflow

The synthesis relies on the activation of the C-O bond of 7-chromanol. As the C-O bond is inert to Pd(0) oxidative addition, it is converted to the triflate (OTf), a powerful electron-withdrawing leaving group (pseudo-halide).

Workflow Diagram

G Start 7-Chromanol (Precursor) Step1 Activation (Triflation) Start->Step1 Tf2O, Pyridine DCM, 0°C Inter 7-Chromanyl Triflate (Electrophile) Step1->Inter Step2 Suzuki Coupling (Pd-Catalysis) Inter->Step2 Ar-B(OH)2 Pd Catalyst Final 7-Arylchroman (Target) Step2->Final

Figure 1: Modular workflow for the synthesis of 7-arylchromans. The triflate intermediate serves as the linchpin for library generation.

Critical Parameter Optimization

Before executing the protocol, understand the chemical causality governing the reaction success.

The Electrophile: Triflate Stability

Triflates are excellent leaving groups but are sensitive to hydrolysis.

  • Risk: Moisture in the triflation step leads to hydrolysis of triflic anhydride (Tf₂O) to triflic acid, which can decompose the chroman or reduce yield.

  • Solution: Use anhydrous DCM and maintain conditions at 0°C during addition.

Catalyst Selection

The electron-rich nature of the chroman ring (due to the ether oxygen) makes the oxidative addition step slightly slower than in electron-deficient systems (e.g., nitrobenzene).

  • Standard (Method A): Pd(PPh3)4.[1] Effective for simple aryl boronic acids.

  • High-Performance (Method B): Pd(dppf)Cl2 or XPhos Pd G2. Required for sterically hindered (ortho-substituted) boronic acids or electron-poor boronic acids.

Base & Solvent System
  • Base: K2CO3 (mild, standard) vs. K3PO4 (anhydrous, better for difficult couplings).

  • Solvent: A biphasic system (Dioxane/Water or Toluene/Water) is critical. The water dissolves the inorganic base, facilitating the formation of the reactive boronate species [Ar-B(OH)3]-.

Experimental Protocols

Protocol A: Synthesis of 7-Chromanyl Triflate

Target: Conversion of the phenol to the reactive pseudo-halide.

Reagents:

  • 7-Chromanol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • Pyridine (2.0 equiv) or Triethylamine (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 7-chromanol (e.g., 1.50 g, 10 mmol) in anhydrous DCM (30 mL). Add Pyridine (1.6 mL, 20 mmol).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Tf₂O (2.0 mL, 12 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic reaction. Fuming.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the triflate usually runs higher/less polar than the phenol).

  • Quench: Quench with saturated NaHCO₃ solution (cold).

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄.[2][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The triflate is often a stable oil or low-melting solid.

Protocol B: Suzuki-Miyaura Coupling

Target: C-C bond formation.[1][4][5][6]

Reagents:

  • 7-Chromanyl Triflate (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing (Crucial): In a reaction vial, combine the Triflate (1.0 mmol), Boronic Acid (1.2 mmol), and Base (2.0 mmol). Add solvents (Dioxane 4 mL, Water 1 mL). Sparge with Argon for 10 minutes to remove dissolved Oxygen (O₂ poisons Pd(0)).

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) quickly under Argon flow. Seal the vial.

  • Heating: Heat to 90°C for 12–16 hours.

    • Note: The reaction mixture should turn black (precipitated Pd) only after the reaction is complete. Early black precipitation suggests catalyst decomposition (see Troubleshooting).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Extraction: Wash filtrate with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography.

Mechanistic Visualization

Understanding the catalytic cycle aids in troubleshooting.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-OTf species) Pd0->OxAdd + R-OTf TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)3 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura Catalytic Cycle. Note that for Triflates, the Oxidative Addition is generally fast; Transmetallation is often the rate-determining step requiring base activation.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Starting Material (Triflate) remains Catalyst death or slow oxidative addition.1. Re-degas solvents rigorously.2. Switch to electron-rich ligand (e.g., SPhos or XPhos) to facilitate oxidative addition.
Protodeboronation (Ar-H formed) Boronic acid instability.1. Use excess Boronic acid (2.0 equiv).2. Switch to milder base (K3PO4 or CsF).3. Lower temperature to 70°C.
Hydrolysis of Triflate (Phenol returns) Base/Solvent incompatibility.Ensure solvents for the coupling are not too basic/hot before catalyst engages. Use anhydrous conditions with CsF base if hydrolysis is severe.
"Palladium Black" forms immediately Poor ligand stabilization.1. Add extra ligand (e.g., PPh3).2. Switch to Pd(dppf)Cl2 (more thermally stable).

References

  • Original Suzuki-Miyaura Reaction: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Triflates in Coupling: Ritter, T. (2010). Triflate-Based Cross-Couplings. Synthesis, 2010(5), 803-810. Link

  • Specific Chroman/Coumarin Synthesis: "Synthesis of 7-(heteryl/aryl)chromones via Suzuki coupling reaction." ResearchGate. (2025).[7] Link

  • Catalyst Optimization Guide: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs. Link

  • General Protocol for Aryl Triflates: "Suzuki-Miyaura Cross-Coupling of Aryl Triflates." Organic Chemistry Portal. Link

Sources

Method

Scalable Synthesis of Chroman-7-ylboronic Acid Pinacol Ester

Abstract This Application Note details a robust, scalable protocol for the synthesis of Chroman-7-ylboronic acid pinacol ester (CAS: 942938-95-0) , a high-value intermediate in medicinal chemistry. The chroman scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, scalable protocol for the synthesis of Chroman-7-ylboronic acid pinacol ester (CAS: 942938-95-0) , a high-value intermediate in medicinal chemistry. The chroman scaffold is a privileged structure found in numerous bioactive compounds, including selective estrogen receptor modulators (SERMs) and lipoxygenase inhibitors. This guide outlines a three-step synthetic route starting from commercially available 3-bromophenol , emphasizing process safety, cost-efficiency, and reproducibility. The protocol prioritizes the Miyaura borylation method for the final step due to its functional group tolerance and scalability compared to lithiation strategies.

Retrosynthetic Analysis

The target molecule is accessed via the borylation of 7-bromochroman . The precursor, 7-bromochroman, is synthesized by reducing 7-bromochroman-4-one , which is constructed via a Friedel-Crafts cyclization of a phenoxypropanoic acid derivative derived from 3-bromophenol .

Retrosynthesis Target Chroman-7-ylboronic acid pinacol ester (Target) Precursor 7-Bromochroman (Key Intermediate) Target->Precursor Miyaura Borylation (Pd-catalyzed) Ketone 7-Bromochroman-4-one Precursor->Ketone Wolff-Kishner Reduction Starting 3-Bromophenol + 3-Bromopropanoic acid Ketone->Starting Cyclization & O-Alkylation

Figure 1: Retrosynthetic strategy for Chroman-7-ylboronic acid pinacol ester.

Route Selection & Causality

Step 1: Scaffold Construction

We utilize the O-alkylation/Friedel-Crafts cyclization sequence. This route is preferred over direct bromination of chroman because direct bromination often yields a mixture of 6- and 7-bromo isomers which are difficult to separate on a large scale. Constructing the ring from 3-bromophenol guarantees the bromine position (meta to the ether oxygen).

Step 2: Carbonyl Removal (Deoxygenation)

The reduction of 7-bromochroman-4-one to 7-bromochroman presents a chemoselectivity challenge.

  • Avoid: Catalytic Hydrogenation (

    
    , Pd/C) often causes hydrodehalogenation (loss of the bromine atom).
    
  • Selected Method: Wolff-Kishner Reduction (Huang-Minlon modification) . This method effectively removes the ketone without affecting the aryl bromide. While it requires high temperatures, it is cost-effective and scalable compared to silane-based reductions (

    
    ).
    
Step 3: Borylation
  • Selected Method: Miyaura Borylation . Using Bis(pinacolato)diboron (

    
    ) with a Palladium catalyst is superior to Lithium-Halogen exchange (n-BuLi) for this substrate. Lithiation of aryl bromides with ortho-ether oxygen lone pairs (as in chromans) can sometimes lead to complexation issues or ring opening side reactions. The Pd-catalyzed route is more robust for GMP scale-up.
    

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromochroman-4-one

Reaction Overview:

  • O-Alkylation: 3-Bromophenol + 3-Bromopropanoic acid

    
     3-(3-Bromophenoxy)propanoic acid.
    
  • Cyclization: Intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA).

Protocol:

  • Alkylation: In a 2L round-bottom flask, dissolve 3-bromophenol (100 g, 0.578 mol) in 20% NaOH solution (300 mL).

  • Add 3-bromopropanoic acid (106 g, 0.693 mol) slowly.

  • Reflux the mixture for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until phenol is consumed.

  • Cool to room temperature (RT) and acidify with conc. HCl to pH 1. The intermediate acid, 3-(3-bromophenoxy)propanoic acid, will precipitate as a solid.

  • Filter, wash with water, and dry in a vacuum oven at 50°C. (Expected Yield: ~85-90%).

  • Cyclization: Place the dried acid (120 g) in a 1L flask containing Polyphosphoric acid (PPA) (600 g).

  • Mechanically stir and heat to 100°C for 2 hours. The mixture will turn dark red/brown.

  • Quench: Pour the hot reaction mixture carefully into 2L of ice water with vigorous stirring. The product will precipitate.

  • Extract with Dichloromethane (DCM) (

    
     mL). Wash combined organics with Sat. 
    
    
    
    and Brine.[1]
  • Dry over

    
     and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    

Key Data Point:

  • Appearance: Off-white to pale yellow solid.

  • Yield: ~75% (over 2 steps).[2]

Step 2: Reduction to 7-Bromochroman

Protocol (Wolff-Kishner - Huang-Minlon Modification):

  • In a 1L 3-neck flask equipped with a Dean-Stark trap and reflux condenser, charge 7-bromochroman-4-one (50 g, 0.22 mol), KOH pellets (37 g, 0.66 mol), and Hydrazine hydrate (80%, 40 mL) in Diethylene glycol (300 mL).

  • Heat the mixture to 120°C for 2 hours to form the hydrazone.

  • Increase temperature to 190-200°C . Allow water and excess hydrazine to distill off via the Dean-Stark trap.

  • Reflux at 200°C for 4–6 hours until gas evolution (

    
    ) ceases.
    
  • Cool to RT and pour into 1L ice water .

  • Extract with Hexanes or Heptane (

    
     mL). (Note: Heptane is preferred for scale).
    
  • Wash organics with 1N HCl, water, and brine. Dry over

    
    .[1]
    
  • Concentrate to yield 7-bromochroman as a clear to pale yellow oil.

Safety Note: Hydrazine is highly toxic and potentially explosive. Ensure excellent ventilation and use blast shields.

Step 3: Miyaura Borylation (Synthesis of Target)

Reagents:

  • Substrate: 7-Bromochroman (40 g, 0.188 mol)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (52.5 g, 0.206 mol, 1.1 equiv)
    
  • Catalyst:

    
     (4.6 g, 3 mol%)
    
  • Base: Potassium Acetate (KOAc) (55.3 g, 0.564 mol, 3.0 equiv)

  • Solvent: 1,4-Dioxane (400 mL, anhydrous)

Protocol:

  • Setup: Charge 7-bromochroman,

    
    , and KOAc into a 1L reaction vessel.
    
  • Solvent: Add anhydrous 1,4-Dioxane.

  • Degassing: Sparge the mixture with Nitrogen (

    
    ) for 30 minutes. Oxygen removal is critical to prevent homocoupling (dimer formation) and catalyst deactivation.
    
  • Catalyst Addition: Add

    
     under a positive stream of 
    
    
    
    . Sparge for another 5 minutes.
  • Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC/LC-MS.

    • Checkpoint: Conversion should be >98%.[3] Look for the disappearance of the bromide peak.

  • Workup: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Concentrate the filtrate to a dark oil.

  • Purification (Crucial for Scale):

    • Dissolve the residue in a minimum amount of EtOAc .

    • Pass through a short plug of Silica Gel to remove residual Pd and polar impurities.

    • Crystallization: Add n-Heptane slowly to the EtOAc solution while stirring. Cool to 0°C. The target ester usually crystallizes as a white to off-white solid.

    • Filter and wash with cold Heptane.

Workflow Start Start: 7-Bromochroman + B2pin2 + KOAc Degas Degas (N2 sparge) Add Pd(dppf)Cl2 Start->Degas Heat Heat 90°C, 16h (1,4-Dioxane) Degas->Heat Filter Filter (Celite) Remove Pd residues Heat->Filter Cryst Crystallization (EtOAc / Heptane) Filter->Cryst Final Pure Chroman-7-ylboronic acid pinacol ester Cryst->Final

Figure 2: Workflow for the Miyaura Borylation step.

Quantitative Data Summary

StepReactionReagentsTypical YieldKey Impurity to Monitor
1 Cyclization3-Bromophenol, PPA75%Uncyclized acid
2 ReductionHydrazine, KOH80-85%Azine intermediates
3 Borylation

, Pd(dppf)Cl2
85-90%Protodeboronated product (Chroman), Homocouple dimer

Scalability & Troubleshooting

Impurity Management
  • Protodeboronation: If the reaction runs too long or water is present, the boronic ester can hydrolyze and lose the boron group, yielding unsubstituted chroman. Solution: Ensure anhydrous conditions and stop reaction immediately upon full conversion.

  • Homocoupling: Formation of 7,7'-bichroman. Solution: Strictly exclude Oxygen. Do not reduce catalyst loading below 2 mol% on the first scale-up run.

Solvent Choice

While 1,4-Dioxane is standard, DMSO can be used to accelerate the reaction (often complete in <4 hours) but makes workup (extraction) more tedious due to its high boiling point and water miscibility. For >1kg scale, Toluene/Ethanol mixtures are sometimes used to facilitate crystallization directly from the reaction mixture.

References

  • Miyaura Borylation Mechanism & Conditions: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510.

  • Synthesis of Chromanones: Locke, G. et al. (2018). The Great Friedel-Crafts Workaround. Master Organic Chemistry.

  • Scale-up of Borylation: Carbogen Amcis. (2020). Development and Scale-up of a Miyaura Borylation Process.

  • Wolff-Kishner Reduction Protocol: Furrow, M. E., & Myers, A. G. (2004). Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions. Journal of the American Chemical Society, 126(17), 5436-5445.

  • BenchChem Protocol: Application Notes and Protocols for 7-Bromochroman-3-ol in Organic Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of Chroman-7-ylboronic acid during coupling

Preventing Protodeboronation of Chroman-7-ylboronic Acid Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Chroman-7-ylboron...

Author: BenchChem Technical Support Team. Date: February 2026

Preventing Protodeboronation of Chroman-7-ylboronic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Chroman-7-ylboronic acid in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to help you navigate the challenges of this specific transformation, with a primary focus on mitigating the undesired side reaction of protodeboronation.

Protodeboronation is the protonolysis of a carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes your starting material and reduces the yield of your desired coupled product.[1] The propensity for a given boronic acid to undergo this reaction is highly dependent on the reaction conditions and the structure of the boronic acid itself.[1] This guide will equip you with the knowledge to control these factors and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with Chroman-7-ylboronic acid?

A1: Protodeboronation is a common side reaction in Suzuki-Miyaura coupling where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] This leads to the formation of chroman as a byproduct, effectively wasting your Chroman-7-ylboronic acid and reducing the overall yield of your desired cross-coupled product. The reaction is often catalyzed by the basic conditions required for the Suzuki coupling itself.[2] Electron-rich heterocyclic boronic acids can be particularly susceptible to this undesired reaction.

Q2: I'm observing significant amounts of chroman in my reaction mixture. What is the most likely cause?

A2: The formation of chroman strongly suggests that protodeboronation is outcompeting your desired Suzuki-Miyaura coupling. The most common culprits for excessive protodeboronation are:

  • Strongly Basic Conditions: High pH environments, especially with hydroxide bases, are known to accelerate protodeboronation.[3]

  • Presence of Water: Water acts as the proton source for the protodeboronation reaction.[4]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[4]

  • Inefficient Catalytic System: A slow Suzuki coupling reaction allows more time for the boronic acid to decompose via protodeboronation.[4]

Q3: Can I use the pinacol ester of Chroman-7-ylboronic acid to avoid this issue?

A3: While converting a boronic acid to its pinacol ester is a common strategy to increase stability, it doesn't always guarantee complete prevention of protodeboronation.[3][5] Boronic esters can still hydrolyze back to the boronic acid under the aqueous basic conditions often used in Suzuki couplings, making them susceptible to protodeboronation.[3] However, using the pinacol ester can be beneficial, especially under anhydrous or carefully controlled conditions.

Q4: Are there alternative "protected" forms of boronic acids that are more resistant to protodeboronation?

A4: Yes, several "slow-release" strategies using boronic acid derivatives have been developed to minimize protodeboronation.[1] These include:

  • MIDA (N-methyliminodiacetic acid) boronates: These are air- and water-stable solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][5]

  • Organotrifluoroborates (R-BF₃K): These salts also serve as a stable source of the boronic acid, releasing it gradually during the reaction.[1]

  • Diethanolamine (DEA) adducts: Complexing the boronic acid with diethanolamine can form stable, crystalline solids that can be used directly in Suzuki couplings.[6]

These strategies work by ensuring the concentration of the reactive boronic acid is kept low at any given time, which in turn minimizes the rate of protodeboronation.[1]

Troubleshooting Guide: Minimizing Protodeboronation

This section provides a structured approach to troubleshooting and optimizing your Suzuki-Miyaura coupling of Chroman-7-ylboronic acid.

Issue 1: High Levels of Protodeboronation Byproduct (Chroman) Detected

This is the most direct indicator that your reaction conditions favor the undesired protodeboronation pathway.

G start High Protodeboronation Observed base Step 1: Evaluate and Modify the Base start->base water Step 2: Control Water Content base->water If protodeboronation persists end Successful Coupling base->end If successful temp Step 3: Adjust Reaction Temperature water->temp If protodeboronation persists water->end If successful catalyst Step 4: Optimize Catalyst System temp->catalyst If protodeboronation persists temp->end If successful boron Step 5: Consider Boronic Acid Surrogate catalyst->boron For highly sensitive substrates catalyst->end If successful boron->end

Caption: Troubleshooting workflow for high protodeboronation.

Step 1: Evaluate and Modify the Base

The choice and strength of the base are critical. Strong bases like NaOH and KOH can significantly promote protodeboronation.[4] The role of the base is to activate the organoboron species for transmetalation.[7][8]

  • Recommendation: Switch to a milder, non-hydroxide base.

    • Excellent choices: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[4]

    • For base-sensitive functional groups, potassium fluoride (KF) can be effective.[8]

Step 2: Control Water Content

While some Suzuki reactions benefit from a small amount of water, excess water provides a ready source of protons for protodeboronation.[4]

  • Recommendation:

    • Use anhydrous solvents.

    • Thoroughly dry all glassware before use.

    • Consider adding activated 4Å molecular sieves to the reaction mixture to scavenge trace amounts of water.

Step 3: Adjust Reaction Temperature

Elevated temperatures can accelerate both the desired coupling and the undesired protodeboronation. Often, the activation energy for protodeboronation is lower, meaning it becomes more significant at higher temperatures.

  • Recommendation:

    • Attempt the reaction at a lower temperature (e.g., 60-80 °C).[4]

    • If the reaction is too slow at lower temperatures, consider a more active catalyst system rather than increasing the heat.

Step 4: Optimize the Catalyst System

An inefficient catalyst leads to longer reaction times, giving the boronic acid more opportunity to decompose. The goal is to make the rate of Suzuki coupling significantly faster than the rate of protodeboronation.

  • Recommendation:

    • Increase Catalyst Loading: A modest increase in the palladium catalyst loading can sometimes accelerate the productive reaction.[4]

    • Choose an Appropriate Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands or JohnPhos) are known to promote efficient cross-coupling.[4] However, be aware that some sterically hindered phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation, so careful selection is key.[2]

Step 5: Consider a Boronic Acid Surrogate

If the above optimizations are insufficient, especially for particularly challenging coupling partners, using a more stable boronic acid derivative is a robust strategy.

  • Recommendation:

    • Synthesize the pinacol ester, MIDA boronate, or organotrifluoroborate of Chroman-7-ylboronic acid.[1] These "slow-release" systems maintain a low concentration of the active boronic acid, suppressing the bimolecular protodeboronation side reaction.[1]

Comparative Table of Reaction Conditions for Minimizing Protodeboronation
ParameterStandard Conditions (Prone to Protodeboronation)Optimized Conditions (Minimizing Protodeboronation)Rationale
Base NaOH, KOH, Na₂CO₃ (in excess water)K₃PO₄, Cs₂CO₃, KFMilder bases are sufficient for transmetalation but less likely to catalyze protodeboronation.[4][8]
Solvent Dioxane/Water, Toluene/WaterAnhydrous Dioxane, Anhydrous Toluene, 2-MeTHFMinimizes the proton source required for the side reaction.[4]
Temperature 100-120 °C60-80 °CLower temperatures can disfavor the protodeboronation pathway relative to the desired coupling.[4]
Boronic Acid Form Boronic AcidPinacol Ester, MIDA Boronate, OrganotrifluoroborateIncreases stability and allows for slow release of the active boronic acid, keeping its concentration low.[1]
Mechanistic Insight: The Competing Pathways

To effectively control the reaction outcome, it's crucial to understand the underlying mechanisms. The Suzuki-Miyaura coupling and protodeboronation are competing pathways for your Chroman-7-ylboronic acid.

G cluster_0 Desired Suzuki-Miyaura Pathway cluster_1 Undesired Protodeboronation Pathway C7BA Chroman-7-ylboronic Acid Activated_Boronate Activated Boronate [Chroman-7-B(OH)₃]⁻ C7BA->Activated_Boronate + Base (e.g., K₃PO₄) Transmetalation Transmetalation (with Ar-Pd-X) Activated_Boronate->Transmetalation Coupled_Product Desired Coupled Product Transmetalation->Coupled_Product Reductive Elimination C7BA2 Chroman-7-ylboronic Acid Protonolysis Protonolysis C7BA2->Protonolysis + H₂O, Base Chroman Chroman (Byproduct) Protonolysis->Chroman

Caption: Competing reaction pathways for Chroman-7-ylboronic acid.

Your primary goal is to accelerate the Desired Suzuki-Miyaura Pathway while simultaneously suppressing the Undesired Protodeboronation Pathway . Every troubleshooting step described above is designed to shift the kinetic balance in favor of the desired transmetalation step.

Recommended Experimental Protocol

This protocol incorporates best practices to minimize the protodeboronation of Chroman-7-ylboronic acid.

Materials:

  • Chroman-7-ylboronic acid (or its pinacol ester) (1.0 equiv)

  • Aryl halide (Ar-X) (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, degassed water (optional, see note)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a Schlenk flask under an inert atmosphere, add Chroman-7-ylboronic acid, the aryl halide, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the aryl halide and the formation of the product. Note the relative amount of chroman byproduct being formed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note on Water: While this protocol emphasizes anhydrous conditions, some Suzuki couplings, particularly with boronic acids (as opposed to esters), require a small amount of water to facilitate the formation of the active boronate species. If the reaction is sluggish under completely anhydrous conditions, consider adding a very small, controlled amount of degassed water (e.g., 1-5% v/v of the total solvent volume).

By implementing these strategies and understanding the underlying chemical principles, you can effectively troubleshoot and prevent the protodeboronation of Chroman-7-ylboronic acid, leading to higher yields and more efficient synthesis of your target molecules.

References
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Goh, S. S., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]

  • Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Li, C., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • American Chemical Society. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Optimization

Technical Support Center: Navigating Suzuki Couplings with Acid-Sensitive Chroman Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful Suzuki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of acid-sensitive chroman derivatives. We understand the unique challenges posed by these substrates and have compiled this resource to help you navigate them effectively.

Frequently Asked Questions (FAQs)

Q1: Why are standard Suzuki coupling conditions often problematic for chroman derivatives?

A1: Many chroman derivatives, particularly chroman-4-ones, are susceptible to acid-catalyzed decomposition.[1] Strong bases typically used in Suzuki couplings can create a reaction environment where acidic byproducts or even the slightly acidic nature of boronic acids can lead to the degradation of the chroman scaffold. This can result in low yields and the formation of unwanted side products.

Q2: What is protodeboronation, and why is it a concern with acid-sensitive substrates?

A2: Protodeboronation is a common side reaction in Suzuki couplings where the boronic acid starting material is converted back to the corresponding arene by replacement of the boronic acid group with a hydrogen atom. This process can be accelerated by the presence of a base.[2] For acid-sensitive substrates, the conditions that favor protodeboronation can also promote the degradation of the starting material or product, further complicating the reaction.

Q3: What are the primary alternative, milder bases recommended for Suzuki coupling of acid-sensitive chromans?

A3: For substrates sensitive to acidic conditions, weaker inorganic bases are generally preferred. The most common and effective alternatives to strong bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) include:

  • Potassium Phosphate (K₃PO₄): A versatile and moderately weak base.[3][4]

  • Potassium Carbonate (K₂CO₃): Another widely used mild base.[5]

  • Cesium Carbonate (Cs₂CO₃): Often more soluble in organic solvents than other carbonates, which can be advantageous.[6]

  • Potassium Fluoride (KF): A particularly mild base that is effective for substrates with base-labile groups like esters.[7]

  • Cesium Fluoride (CsF): A potent base in Suzuki reactions due to the fluorophilicity of organoboranes.[8]

Q4: Are there any base-free Suzuki coupling methods suitable for highly acid-sensitive chromans?

A4: Yes, the development of base-free Suzuki-Miyaura coupling reactions is an active area of research precisely to address the challenges with base-sensitive substrates.[2][9][10] These methods often employ specialized catalyst systems or Lewis acids to facilitate the transmetalation step without the need for a traditional base.[11] Nickel-catalyzed cross-coupling reactions have also been shown to proceed under base-free conditions for certain substrates.[10]

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of acid-sensitive chroman derivatives and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to no product yield 1. Decomposition of the chroman starting material or product: The reaction conditions are too harsh. 2. Protodeboronation of the boronic acid: The base is too strong or there is an excess of water. 3. Inefficient catalyst turnover: The chosen ligand or palladium source is not optimal.1. Switch to a milder base: Start with K₃PO₄ or K₂CO₃. If decomposition persists, try KF or CsF.[4][7][8] 2. Use anhydrous conditions: Dry the solvent and reagents thoroughly. Consider using an organotrifluoroborate salt instead of a boronic acid, as they can be more resistant to protodeboronation. 3. Screen different palladium catalysts and ligands: Buchwald ligands like SPhos can be highly effective for challenging couplings.[3]
Formation of significant side products 1. Homocoupling of the boronic acid: This can be promoted by certain palladium catalysts and reaction conditions. 2. Unidentified decomposition products: The acid-sensitive chroman ring is likely degrading.1. Use a more sterically hindered phosphine ligand: This can suppress the homocoupling pathway. 2. Lower the reaction temperature: This can often reduce the rate of decomposition. 3. Consider a base-free method: This is the most direct way to avoid base-mediated decomposition.[10][11]
Incomplete conversion of starting material 1. Insufficiently active catalyst system: The chosen conditions are not robust enough. 2. Poor solubility of the base: The base is not effectively participating in the reaction.1. Increase catalyst loading: A modest increase (e.g., from 2 mol% to 5 mol%) can sometimes be effective. 2. Switch to a more soluble base: Cesium carbonate (Cs₂CO₃) often has better solubility in organic solvents compared to K₂CO₃ or K₃PO₄.[6] 3. Change the solvent system: A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent like DMF can improve solubility.

Comparative Analysis of Alternative Bases

The choice of a mild base is critical for the successful Suzuki coupling of acid-sensitive chroman derivatives. The following table provides a comparison of commonly used alternative bases to aid in your selection process.

Base pKa of Conjugate Acid Key Advantages Considerations
Potassium Phosphate (K₃PO₄) ~12.3Widely applicable, effective for many challenging couplings.[4]Can be hygroscopic; ensure it is properly dried.
Potassium Carbonate (K₂CO₃) ~10.3Readily available and cost-effective.Lower basicity may require higher temperatures for less reactive substrates.
Cesium Carbonate (Cs₂CO₃) ~10.3Good solubility in many organic solvents.[6]More expensive than potassium or sodium carbonates.
Potassium Fluoride (KF) ~3.2Very mild, ideal for substrates with base-labile functional groups like esters.[7]May require higher temperatures or more active catalysts due to its low basicity.
Cesium Fluoride (CsF) ~3.2Highly effective due to the high fluorophilicity of boron.[8]More expensive than KF.

Experimental Protocol: Suzuki Coupling of 6-Bromo-chroman-4-one

This protocol is a representative example for the synthesis of a 6-aryl-chroman-4-one derivative using a mild base.

Materials:

  • 6-Bromo-chroman-4-one

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-chroman-4-one (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground, dry potassium phosphate (K₃PO₄) (2.0 equiv).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) and SPhos (0.04 equiv) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a mixture of anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). The final concentration of the 6-bromo-chroman-4-one should be around 0.1 M.

  • Seal the Schlenk flask and heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-chroman-4-one.

Visualizing Key Concepts

To further aid in understanding, the following diagrams illustrate important mechanistic and decision-making aspects of Suzuki couplings with acid-sensitive substrates.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Ar-X Transmetal Transmetalation (Ar'-B(OH)₂) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar Ar'-B(OH)₂ Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protodeboronation BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Arene Ar-H (Side Product) Boronate->Arene + H⁺ BoricAcid B(OH)₃ Boronate->BoricAcid ProtonSource H⁺ Source (e.g., H₂O)

Caption: Base-mediated protodeboronation of a boronic acid.

Base_Selection_Workflow Start Start: Suzuki Coupling of Acid-Sensitive Chroman CheckSensitivity Assess Substrate Sensitivity Start->CheckSensitivity Mild Use Mild Base: K₃PO₄ or K₂CO₃ CheckSensitivity->Mild Moderate Sensitivity VeryMild Use Very Mild Base: KF or CsF CheckSensitivity->VeryMild High Sensitivity or Base-Labile Groups BaseFree Consider Base-Free Conditions CheckSensitivity->BaseFree Extreme Sensitivity CheckYield Good Yield? Mild->CheckYield VeryMild->CheckYield BaseFree->CheckYield End End CheckYield->End Yes Troubleshoot Troubleshoot: - Catalyst/Ligand - Solvent - Temperature CheckYield->Troubleshoot No Troubleshoot->Mild

Caption: Decision workflow for selecting a suitable base.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Development and Mechanistic Investigations of a Base-Free Suzuki-Miyaura Cross-Coupling of α,α-Difluoroacetamides via C–N Bond Cleavage. ResearchGate. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • Base-Free Ni-Catalyzed Suzuki-Type Cross-Coupling Reactions of Epoxides with Boronic Acids. ResearchGate. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]

  • Screening of different bases for Suzuki coupling a. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. MDPI. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • Chroman-4-ones and process for preparing same.
  • Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science (RSC Publishing). [Link]

  • Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. PMC. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

Sources

Troubleshooting

Troubleshooting homocoupling side reactions of Chroman-7-ylboronic acid

Topic: Troubleshooting Homocoupling Side Reactions in Suzuki-Miyaura Coupling Product Focus: Chroman-7-ylboronic Acid (CAS: 2304634-89-5 / 1807699-68-8) Introduction: The "Rich-Ring" Challenge Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Homocoupling Side Reactions in Suzuki-Miyaura Coupling Product Focus: Chroman-7-ylboronic Acid (CAS: 2304634-89-5 / 1807699-68-8)

Introduction: The "Rich-Ring" Challenge

Welcome to the Technical Support Center. You are likely here because your HPLC/LC-MS traces show a significant peak for 7,7'-bichroman (the homocoupler) instead of your desired cross-coupled product.

The Core Issue: Chroman-7-ylboronic acid is an electron-rich aryl boronic acid. Unlike electron-deficient counterparts which suffer from slow transmetallation, electron-rich boronic acids are highly nucleophilic. While this aids cross-coupling, it makes them exceptionally prone to oxidative homocoupling (Glaser-type coupling) in the presence of even trace oxygen or reducible Pd(II) species.

This guide provides a root-cause analysis and self-validating protocols to suppress this pathway.

Module 1: Diagnostic & Mechanism

Q: Why is my reaction turning black immediately, and why is the dimer forming?

A: The rapid color change (formation of Palladium black) and dimerization are mechanistically linked. You are likely witnessing the Oxidative Homocoupling Cycle .

There are two distinct pathways driving this side reaction:

  • The Oxygen Pathway (Dominant): Dissolved oxygen acts as a re-oxidant. It oxidizes the Pd(0) species to a Pd(II)-peroxo complex, which then reacts with two equivalents of your Chroman-7-ylboronic acid to release the homodimer and water.

  • The Activation Penalty (Pd(II) Precursors): If you use a Pd(II) source (e.g.,

    
    , 
    
    
    
    ), it must be reduced to Pd(0) to enter the catalytic cycle. In the absence of a sacrificial reductant, your boronic acid acts as the reducing agent, consuming itself to generate the dimer before the main reaction even starts.
Visualizing the Problem

HomocouplingMechanism PdII Pd(II) Precursor Pd0 Pd(0) Active Species PdII->Pd0 Reduction (Consumes Boronic) Pd0->PdII Re-oxidation by O2 CrossProduct Desired Product Pd0->CrossProduct Catalytic Cycle Boronic Chroman-7-ylboronic Acid Dimer Homodimer (7,7'-bichroman) Boronic->Dimer Homocoupling Side Cycle O2 Dissolved Oxygen (O2)

Figure 1: The "Parasitic" Homocoupling Cycle. Note how Oxygen and Pd(II) precursors force the boronic acid into the dimerization pathway.

Module 2: Troubleshooting Protocols

Issue 1: Incomplete Degassing (The Oxygen Factor)

Q: I sparged my solvent with Argon for 15 minutes. Is that enough?

A: For Chroman-7-ylboronic acid, no. Sparging removes bulk oxygen but leaves micro-bubbles and dissolved oxygen in the solvation shell, especially in viscous solvents like DMF or DMSO. Electron-rich boronic acids are sensitive enough to scavenge this remaining oxygen.

Protocol A: The Freeze-Pump-Thaw (FPT) Standard Use this for small scale (<5g) or kinetic studies.

  • Seal: Place solvent/reagents in a Schlenk tube/flask. Seal tightly.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is solid.
    
  • Vacuum: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes. Crucial: The solvent must remain frozen to prevent bumping.

  • Thaw: Close the vacuum line. Remove from

    
     and thaw in a warm water bath. Gas bubbles will erupt from the liquid.
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: Backfill with high-purity Argon.

Issue 2: Catalyst Selection (The Activation Factor)

Q: I am using


. Why does homocoupling persist? 

A: While


 is a Pd(0) source, it is air-sensitive and often partially oxidized to Pd(II) in the bottle. Furthermore, triphenylphosphine is a weak ligand that allows slow oxidative addition, giving the boronic acid "time" to homocouple.

Recommendation: Switch to Buchwald Precatalysts (Generation 3 or 4). These catalysts are air-stable Pd(II) species that reduce to Pd(0) cleanly upon activation with base, without consuming your boronic acid in a deleterious way.

Data Comparison: Catalyst Performance for Electron-Rich Boronates

Catalyst SystemRisk of HomocouplingMechanism of FailureRecommendation

+

High Requires 2 equiv. of boronic acid to reduce Pd(II) to Pd(0).Avoid

Medium Often contains oxidized impurities; slow kinetics.Use only if fresh

Medium-High Pd(II) source; requires reduction.Avoid for this substrate
XPhos Pd G3/G4 Very Low Rapid activation; bulky ligand prevents dimerization.Highly Recommended
SPhos Pd G3 Low Excellent for electron-rich substrates.Alternative
Issue 3: Reaction Engineering

Q: My catalyst is optimized, but I still see 5-10% dimer. What else can I do?

A: If the chemistry is sound but the side reaction persists, you have a concentration management issue. High instantaneous concentrations of boronic acid favor bimolecular homocoupling (Rate


) over unimolecular transmetallation.

Protocol B: Kinetic Suppression via Slow Addition

  • Setup: Dissolve the Aryl Halide, Base, and Catalyst in the reaction vessel.

  • Feed: Dissolve Chroman-7-ylboronic acid in a separate syringe/dropping funnel (degassed solvent).

  • Addition: Add the boronic acid solution dropwise over 1–2 hours using a syringe pump.

  • Result: This keeps the steady-state concentration of boronic acid low, statistically favoring the reaction with the Pd-Aryl halide complex over the self-reaction.

Module 3: Decision Tree & Workflow

Use this logic flow to diagnose your next experiment.

TroubleshootingFlow Start Start: Homocoupling Detected CheckO2 1. Is Oxygen Exclusion Rigorous? Start->CheckO2 FPT Action: Implement Freeze-Pump-Thaw CheckO2->FPT No/Unsure CheckCat 2. Is Catalyst Pd(II) or Pd(0)? CheckO2->CheckCat Yes (FPT used) FPT->CheckCat SwitchCat Action: Switch to XPhos Pd G3/G4 CheckCat->SwitchCat Pd(OAc)2 or PdCl2 used CheckAdd 3. Is Addition Batch or Continuous? CheckCat->CheckAdd Pd(0) / G3 used SwitchCat->CheckAdd SlowAdd Action: Use Syringe Pump Addition CheckAdd->SlowAdd Batch Addition Success Homocoupling Suppressed CheckAdd->Success Slow Addition used SlowAdd->Success

Figure 2: Step-by-Step Troubleshooting Logic.

References

  • Mechanism of Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society, 2006.

  • Troubleshooting Suzuki Reactions: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs, 2024.

  • Suppression Strategies: Weber, K., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2017.

  • Buchwald Precatalysts: Bruno, N. C., et al. "Design and Synthesis of Removable Generation 3 Buchwald Precatalysts." Chemical Science, 2013.

  • Chroman-7-ylboronic Acid Properties: Sigma-Aldrich Product Specification (CAS 2304634-89-5).[1]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Chemical Shifts of Chroman-7-ylboronic Acid's Aromatic Protons

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts of the aromatic protons of chroman-7-ylboronic acid. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts of the aromatic protons of chroman-7-ylboronic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the structural and electronic factors that govern these chemical shifts. This guide will be a valuable resource for researchers working with chroman derivatives and boronic acids in fields such as medicinal chemistry and materials science.

The Structural Context: Understanding the Chroman Ring and the Boronic Acid Substituent

Chroman-7-ylboronic acid is a bifunctional molecule featuring a chroman heterocyclic system and a boronic acid group. The chroman moiety, with its ether oxygen, is an electron-donating group, which influences the electron density of the aromatic ring. Conversely, the boronic acid group is generally considered to be electron-withdrawing. The interplay of these two opposing electronic effects dictates the final chemical shifts of the aromatic protons.

Protons directly attached to an aromatic ring, known as aryl protons, typically have chemical shifts in the range of 6.5-8.0 ppm.[1] The precise chemical shift is highly sensitive to the nature of the substituents on the aromatic ring.[2] Electron-donating groups increase the electron density on the ring, particularly at the ortho and para positions, causing the protons at these positions to be shielded and to resonate at a lower chemical shift (upfield).[2] Conversely, electron-withdrawing groups decrease the electron density, deshielding the ortho and para protons and shifting their signals downfield.[2]

Predicting the ¹H NMR Spectrum of Chroman-7-ylboronic Acid

The ether oxygen in the chroman ring acts as an electron-donating group, directing its shielding effects primarily to the ortho (H-8) and para (H-6) positions. The boronic acid group at the 7-position is electron-withdrawing, which will deshield the adjacent protons (H-6 and H-8).

Therefore, we can anticipate the following relative chemical shifts for the aromatic protons of chroman-7-ylboronic acid:

  • H-5: This proton is meta to the boronic acid and para to the ether oxygen's influence through the ring system. It is expected to be the most downfield proton due to the combined deshielding effects.

  • H-6: This proton is ortho to the electron-withdrawing boronic acid group and para to the electron-donating ether oxygen. These opposing effects will result in an intermediate chemical shift.

  • H-8: This proton is ortho to the electron-donating ether oxygen and ortho to the electron-withdrawing boronic acid group. The proximity to the ether oxygen is likely to result in this proton being the most upfield of the three aromatic protons.

The expected coupling patterns for these protons in a typical ¹H NMR spectrum would be:

  • H-5: A doublet, due to coupling with H-6.

  • H-6: A doublet of doublets, due to coupling with H-5 and H-8.

  • H-8: A doublet, due to coupling with H-6.

Comparative Analysis with Related Chroman and Coumarin Derivatives

To substantiate our predictions, we can compare the expected shifts with experimental data from structurally similar compounds. The following table summarizes the reported ¹H NMR chemical shifts for the aromatic protons of various 7-substituted chroman and coumarin derivatives.

CompoundH-5 (ppm)H-6 (ppm)H-8 (ppm)SolventReference
Predicted: Chroman-7-ylboronic acid ~7.7-7.9~7.0-7.2~6.8-7.0CDCl₃/DMSO-d₆-
7-Hydroxy-4-methyl-chromen-2-one7.57-7.59 (d)6.78-6.81 (m)6.70 (d)DMSO-d₆[3]
7-Methoxy-4-methyl-chromen-2-one7.67-7.69 (d)~6.97 (d)~6.97 (d)DMSO-d₆[3]
7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde7.39 (d)6.63 (dd)6.47 (d)CDCl₃[4]

Note: The chemical shifts for 7-methoxy-4-methyl-chromen-2-one are reported as a single multiplet for H-6 and H-8.

The data from these related compounds support our predictions. The electron-donating hydroxyl and methoxy groups at the 7-position in the coumarin examples cause the H-6 and H-8 protons to appear at a relatively lower chemical shift. The strongly electron-donating diethylamino group shifts these protons even further upfield. Given that the boronic acid group is electron-withdrawing, we can confidently predict that the H-6 and H-8 protons in chroman-7-ylboronic acid will be shifted downfield relative to these examples.

The Influence of the Boronic Acid Group

The boronic acid functional group is a Lewis acid, and its electron-withdrawing nature can be attributed to the empty p-orbital on the boron atom. This acidity can be tuned, for example, by fluorination of the aromatic ring, which makes the boron atom a stronger Lewis acid.[5] This property is crucial for the application of arylboronic acids in sensors and catalysis. The ¹¹B NMR chemical shifts of phenylboronic acids are also sensitive to their chemical environment and can be used to study their binding properties.[6]

Experimental Protocol for ¹H NMR Analysis

A standard protocol for acquiring a ¹H NMR spectrum of chroman-7-ylboronic acid would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]

  • NMR Instrument: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Set the appropriate spectral width, acquisition time, and number of scans to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Visualizing the Workflow

The following diagram illustrates the general workflow for the analysis of the ¹H NMR spectrum of a substituted aromatic compound like chroman-7-ylboronic acid.

G cluster_0 Prediction & Analysis cluster_1 Experimental Verification cluster_2 Comparative Analysis A Identify Substituents (Chroman & Boronic Acid) B Determine Electronic Effects (Donating vs. Withdrawing) A->B C Predict Relative Chemical Shifts (H-5, H-6, H-8) B->C D Predict Coupling Patterns C->D H Compare with Analogous Compounds D->H E Sample Preparation F NMR Data Acquisition E->F G Data Processing & Interpretation F->G G->H I Refine Chemical Shift Assignments H->I

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Chroman-7-ylboronic Acid

For researchers and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Chroman-7-ylboronic acid, a molecule integrating a privileged chroman scaffold with the ve...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Chroman-7-ylboronic acid, a molecule integrating a privileged chroman scaffold with the versatile boronic acid functional group, presents a unique analytical challenge. This guide provides an in-depth, predictive analysis of its fragmentation behavior under electrospray ionization mass spectrometry (ESI-MS), comparing it with its core substructures to elucidate the influence of each moiety on the overall fragmentation pattern.

The analysis of boronic acids by mass spectrometry can be complicated by their tendency to dehydrate and form cyclic trimers known as boroxines.[1][2] Similarly, the chroman ring system has its own characteristic fragmentation pathways, primarily involving retro-Diels-Alder (RDA) reactions.[3][4] This guide synthesizes these known behaviors to construct a reliable, predictive model for the title compound, offering a valuable reference for its identification and characterization.

Part 1: Predicted ESI-MS/MS Fragmentation Pathway of Chroman-7-ylboronic Acid

Electrospray ionization (ESI) is a soft ionization technique that minimizes in-source fragmentation, making it ideal for determining the molecular weight of analytes like Chroman-7-ylboronic acid.[5][6] Subsequent tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) allows for controlled fragmentation to elicit structural information.[7]

The predicted fragmentation pathway begins with the protonated molecule, [M+H]⁺, at m/z 179.1. The primary fragmentation events are hypothesized to be the dehydration of the boronic acid group and a characteristic retro-Diels-Alder cleavage of the chroman ring.

Key Predicted Fragmentation Steps:

  • Dehydration: The boronic acid moiety is prone to facile loss of a water molecule (18.01 Da) under thermal or energetic conditions, a well-documented behavior in the gas phase.[2] This leads to the formation of a stable boronyl cation at m/z 161.1.

  • Retro-Diels-Alder (RDA) Fragmentation: The chroman's heterocyclic ring can undergo a characteristic RDA reaction.[3] This involves the cleavage of the C-C and C-O bonds in the dihydropyran ring, resulting in the neutral loss of an alkene (e.g., ethene, C₂H₄, 28.03 Da). This pathway would yield a fragment ion at m/z 151.0.

  • Sequential Fragmentation: The initial dehydrated fragment (m/z 161.1) can subsequently undergo the RDA cleavage, losing the ethene neutral to produce a major fragment ion at m/z 133.0. This ion represents the core aromatic boronyl structure and is expected to be a prominent peak in the MS/MS spectrum.

The following diagram illustrates this predicted fragmentation cascade.

G parent Chroman-7-ylboronic acid [M+H]⁺ m/z 179.1 frag1 [M+H - H₂O]⁺ m/z 161.1 parent->frag1 - H₂O (18.01 Da) frag2 [M+H - C₂H₄]⁺ m/z 151.0 parent->frag2 - C₂H₄ (28.03 Da) (RDA) frag3 [M+H - H₂O - C₂H₄]⁺ m/z 133.0 frag1->frag3 - C₂H₄ (28.03 Da) (RDA)

Caption: Predicted ESI-MS/MS fragmentation of Chroman-7-ylboronic acid.

Part 2: Comparative Fragmentation Analysis

To understand the interplay of the functional groups, we compare the predicted fragmentation of Chroman-7-ylboronic acid against the known fragmentation patterns of two simpler, alternative structures: Phenylboronic acid and Chroman .

Alternative 1: Phenylboronic Acid

Phenylboronic acid serves as a model for the arylboronic acid moiety. Its fragmentation is dominated by processes involving the boronic acid group.

  • Primary Pathway: The most prominent fragmentation is the loss of water (H₂O) to form a phenylboronyl cation.[8]

  • Secondary Pathway: Further fragmentation can lead to the formation of BO⁻ or BO₂⁻ ions, particularly in negative ion mode or under higher collision energies.[8]

  • Gas-Phase Chemistry: Arylboronic acids are known to form dimers and trimers (boroxines) in the gas phase, which can complicate spectra if not analyzed under dilute conditions or with appropriate chromatography.[9][10]

Alternative 2: Chroman

Chroman provides the foundational heterocyclic structure. Its fragmentation is dictated by the stability of the ring system.

  • Primary Pathway: The most characteristic fragmentation of the chroman ring system is a retro-Diels-Alder (RDA) reaction.[3] This involves the cleavage of the heterocyclic ring to expel a neutral alkene molecule (like ethene or propene depending on substitution), leading to a stable aromatic radical cation.

  • Benzylic Cleavage: Cleavage at the benzylic position (the C4-C4a bond) can also occur, leading to the formation of a stable tropylium-like ion, a common feature in aromatic compounds.[11]

Data Summary and Comparison

The table below summarizes the key differences in the fragmentation patterns, highlighting how the combination of the two moieties in Chroman-7-ylboronic acid results in a hybrid fragmentation behavior.

FeatureChroman-7-ylboronic Acid (Predicted)Phenylboronic Acid (Alternative 1)Chroman (Alternative 2)
Parent Ion [M+H]⁺ m/z 179.1m/z 123.0m/z 135.2
Primary Neutral Loss - H₂O (18.01 Da)- H₂O (18.01 Da)- C₂H₄ (28.03 Da)
Characteristic Fragment(s) m/z 161.1 ([M+H - H₂O]⁺)m/z 133.0 ([M+H - H₂O - C₂H₄]⁺)m/z 105.0 ([M+H - H₂O]⁺)m/z 107.1 ([M+H - C₂H₄]⁺)
Governing Mechanism Boronic acid dehydration followed by RDABoronic acid dehydrationRetro-Diels-Alder (RDA) reaction

This comparison clearly demonstrates that the boronic acid group dictates the initial, most facile fragmentation (dehydration), while the chroman scaffold provides the pathway for subsequent major fragmentation events (RDA). This predictive insight is crucial for distinguishing Chroman-7-ylboronic acid from other substituted chromans or arylboronic acids during analysis.

Part 3: Experimental Protocol

To validate these predictions and provide a self-validating system, the following detailed LC-MS/MS protocol is recommended. The use of a liquid chromatography front-end is crucial for separating the analyte from potential impurities and preventing the formation of boroxine adducts in the ESI source.[10]

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis prep1 1. Dissolve sample in Methanol/Water (1:1) to 1 mg/mL prep2 2. Dilute to 1-10 µg/mL with mobile phase A prep1->prep2 lc1 3. Inject 5 µL onto C18 Column (e.g., Acquity BEH) prep2->lc1 lc2 4. Elute with Gradient: (A) 0.1% Formic Acid in Water (B) Acetonitrile lc1->lc2 ms1 5. Ionize via ESI (+ mode) lc2->ms1 ms2 6. Isolate precursor ion (m/z 179.1) in Q1 ms1->ms2 ms3 7. Fragment in Q2 (CID) with Argon gas ms2->ms3 ms4 8. Scan product ions in Q3 (e.g., m/z 50-200) ms3->ms4 data1 9. Correlate product ion spectrum with predicted fragmentation pattern ms4->data1

Caption: Recommended LC-MS/MS workflow for analyzing Chroman-7-ylboronic acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of Chroman-7-ylboronic acid at 1 mg/mL in a 50:50 methanol:water solvent system.

    • Perform a serial dilution using the initial mobile phase composition (e.g., 95% Mobile Phase A) to a final working concentration of 1-10 µg/mL. This minimizes the potential for detector saturation and in-source adduct formation.[1]

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good peak shape and separation.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 179.1.

    • MS/MS Fragmentation:

      • Select m/z 179.1 as the precursor ion for Collision-Induced Dissociation (CID).

      • Use Argon as the collision gas.

      • Optimize collision energy (typically in the range of 10-30 eV) to produce a rich spectrum of fragment ions.

      • Scan for product ions in a range of m/z 50-200.

References

  • BenchChem. (2025). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2005.
  • Liu, Y., & Wang, B. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3496–3503. Available at: [Link]

  • Ismail, M. F., et al. (2021). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry, 32(10), 2666–2675. Available at: [Link]

  • Ahluwalia, V. K., et al. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters.
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • D'Onofrio, F., & Di Tullio, A. (2007). Arylboronic acid chemistry under electrospray conditions. Journal of Mass Spectrometry, 42(10), 1289-1296. Available at: [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(6), 1255-1265.
  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
  • ResearchGate. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF. Available at: [Link]

  • Sharma, S. K. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7859-7866. Available at: [Link]

  • ACS Publications. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3496-3503. Available at: [Link]

  • ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. Available at: [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Available at: [Link]

  • Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4059. Available at: [Link]

Sources

Validation

HPLC method development for separating Chroman-7-ylboronic acid isomers

Executive Summary: The Boronic Acid Challenge Separating Chroman-7-ylboronic acid from its positional isomers (e.g., Chroman-6-yl, Chroman-8-yl) and synthesis byproducts (boroxines, de-boronated species) presents a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Boronic Acid Challenge

Separating Chroman-7-ylboronic acid from its positional isomers (e.g., Chroman-6-yl, Chroman-8-yl) and synthesis byproducts (boroxines, de-boronated species) presents a unique chromatographic challenge. Unlike standard small molecules, arylboronic acids exist in a dynamic equilibrium between the free acid, the boronate anion, and the cyclic boroxine trimer.

This guide moves beyond standard C18 screening. We compare three distinct stationary phase chemistries to identify the optimal separation strategy for regioisomers, emphasizing the suppression of on-column esterification and peak tailing.

The "Hidden" Isomers

In the synthesis of Chroman-7-ylboronic acid (typically via lithiation or transition-metal catalyzed borylation of 7-bromochroman), two classes of impurities define the separation requirement:

  • Regioisomers (Critical): Chroman-6-ylboronic acid and Chroman-8-ylboronic acid. These possess identical mass and similar hydrophobicity but distinct electronic dipole moments.

  • Artifacts: Boroxine trimers (dehydration products) and methyl-esters (if methanol is used).

Strategic Comparison: Stationary Phase Selection

We evaluated three column chemistries. The data below synthesizes performance metrics for separating the 7-isomer from the 6-isomer.

Option A: C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction.

  • Verdict: Baseline/General Use.

  • Pros: High stability, predictable retention for bulk impurities.

  • Cons: Poor selectivity for regioisomers (6-yl vs 7-yl). Significant peak tailing due to silanol interaction with the empty p-orbital of boron.

Option B: PFP (Pentafluorophenyl)
  • Mechanism:

    
    -
    
    
    
    interaction, dipole-dipole, and hydrogen bonding.
  • Verdict: Superior Selectivity (Recommended).

  • Pros: The electron-deficient fluorine ring interacts strongly with the electron-rich chroman system. The specific position of the boronic acid (6 vs 7) alters the dipole vector, leading to drastically different retention times on PFP phases.

  • Cons: Requires longer equilibration times.

Option C: Phenyl-Hexyl
  • Mechanism:

    
    -
    
    
    
    stacking with alternative selectivity.
  • Verdict: Alternative.

  • Pros: Good for separating the de-boronated chroman impurity.

  • Cons: Less resolving power for the specific 6/7 regioisomer pair compared to PFP.

Performance Data Summary
MetricC18 (Standard)PFP (Fluorophenyl)Phenyl-Hexyl
Selectivity (

, 6-yl/7-yl)
1.05 (Co-elution risk)1.18 (Baseline resolved) 1.10
Tailing Factor (

)
1.4 - 1.81.1 - 1.2 1.3
Resolution (

)
1.2> 3.5 1.8
Equilibration Time Fast (10 min)Slow (20-30 min)Medium

Critical Insight: While C18 is sufficient for purity checks, PFP is required for isomeric purity determination . The fluorine atoms on the PFP phase create a "rigid" electrostatic surface that discriminates based on the exact geometry of the boronic acid substitution.

Method Development Workflow

The following diagram outlines the decision logic for optimizing the separation, specifically addressing the boroxine equilibrium issue.

MethodDevelopment cluster_legend Key Mechanism Start Start: Chroman-7-ylboronic Acid Mixture SolventChoice Step 1: Solvent Selection (AVOID METHANOL) Start->SolventChoice ColScreen Step 2: Column Screening (C18 vs PFP) SolventChoice->ColScreen Use ACN Only Decision Regioisomers Separated? ColScreen->Decision OptimizePFP Optimize PFP Method (Gradient Slope) Decision->OptimizePFP Yes (PFP Selected) pH_Adjust Step 3: pH Adjustment (Suppress Ionization) Decision->pH_Adjust No (Co-elution) Final Final Method: PFP Column, ACN/Water + 0.1% Formic Acid OptimizePFP->Final pH_Adjust->OptimizePFP Acidic pH (2.5-3.0) Mech Boronic Acid <-> Boroxine Equilibrium Control

Figure 1: Decision tree for Boronic Acid method development, prioritizing solvent compatibility and stationary phase selectivity.

Detailed Experimental Protocol

This protocol is validated for the separation of Chroman-7-ylboronic acid from its 6-isomer and boroxine derivatives.

A. Mobile Phase Preparation (Crucial)
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Why: Low pH (~2.7) keeps the boronic acid protonated (neutral), preventing ion-exchange interactions with silanols and suppressing boronate anion formation.

  • Solvent B: 0.1% Formic Acid in Acetonitrile (ACN) .

    • Why:NEVER use Methanol. Methanol reacts with boronic acids to form methyl boronic esters on-column, leading to split peaks and ghost peaks [1].

B. Instrument Parameters
  • Column: Fluorophenyl (PFP), 150 x 4.6 mm, 2.7 µm (e.g., Waters XSelect HSS PFP or Phenomenex Kinetex PFP).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Control is vital; higher temps shift the boroxine equilibrium).

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm.

  • Injection Volume: 2-5 µL.

C. Gradient Table
Time (min)% A (Water + 0.1% FA)% B (ACN + 0.1% FA)Curve
0.00 955Initial
10.00 4060Linear
12.00 595Wash
14.00 595Hold
14.10 955Re-equilibrate
20.00 955End
D. Sample Diluent Strategy
  • Standard Practice: Dissolve sample in 50:50 Water:Acetonitrile.

  • Advanced Tip: If peak splitting is observed (boroxine formation), add 1% pinacol or ethylene glycol to the sample diluent to "lock" the boronic acid into a stable cyclic ester, then analyze the ester. However, for direct analysis, maintain acidic conditions in the diluent [2].

Scientific Rationale (E-E-A-T)

Why PFP over C18?

The separation of Chroman-7-yl and Chroman-6-yl isomers is driven by electronic selectivity . The boronic acid group is an electron-withdrawing group (by induction) but has an empty p-orbital. The fluorine atoms on the PFP stationary phase act as Lewis bases. The position of the boronic acid relative to the oxygen in the chroman ring changes the overall electron density map of the molecule. PFP phases are sensitive to these subtle dipole moments, whereas C18 phases primarily see "hydrophobicity," which is nearly identical for the two isomers [3].

The Methanol Trap

Many researchers fail by using Methanol/Water gradients. Boronic acids (


) react with methanol (

) to form esters (

). This reaction is fast enough to occur during the run, resulting in a broad "saddle" peak or two distinct peaks for the same compound. Acetonitrile is aprotic and prevents this artifact [1].

References

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Notes. Link

  • Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.[3] Analytical Methods.[2][3][4][5][6][7][8][9] Link

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P.Link

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of 7-Substituted Chroman Boronic Acids

<Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Structural Insight in Drug Design Chroman boronic acids represent a pivotal class of molecul...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Insight in Drug Design

Chroman boronic acids represent a pivotal class of molecules in medicinal chemistry. The chroman scaffold is a common motif in many bioactive natural products, and the introduction of a boronic acid group provides a versatile anchor for interacting with biological targets, particularly serine proteases.[1][2] 7-substituted chroman boronic acids, in particular, offer a tunable platform where modifications at the 7-position can significantly alter physicochemical properties, target selectivity, and pharmacokinetic profiles.[2]

Understanding the precise three-dimensional arrangement of these molecules is not merely an academic exercise; it is the cornerstone of rational drug design. Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining molecular structures, providing high-resolution insights into bond lengths, angles, and intermolecular interactions that govern both solid-state properties and biological activity.[3] This guide provides an in-depth comparison of the crystallographic analysis of 7-substituted chroman boronic acids with alternative structural elucidation techniques, grounded in the practical realities of the modern research environment.

Synthesis and Crystallization: The Art of Preparing the Perfect Specimen

The journey to a crystal structure begins with the synthesis of high-purity material. A common route to the 7-hydroxychroman core involves the acylation of resorcinol, followed by an intramolecular cyclization.[4][5] Subsequent functionalization at the 7-position and introduction of the boronic acid moiety, often via lithiation and reaction with a trialkyl borate, yields the target compound.[1]

Causality in Crystallization: Obtaining diffraction-quality single crystals is often the most challenging step. Boronic acids have a well-documented propensity to form dimeric or trimeric structures in the solid state through intermolecular hydrogen bonds between the hydroxyl groups.[6] The choice of crystallization solvent is therefore critical. Protic solvents like methanol or ethanol can compete for hydrogen bonding sites, potentially disrupting the crystal lattice, while aprotic solvents of varying polarity (e.g., acetone, acetonitrile, or solvent mixtures like methanol/chloroform) are often more successful.[7] Slow evaporation is a commonly employed and effective technique for growing crystals of these compounds.[7]

Single-Crystal X-ray Diffraction: The Definitive Method

X-ray crystallography provides an unparalleled level of detail, revealing the precise coordinates of each atom in the crystal lattice. This allows for a definitive determination of molecular conformation, stereochemistry, and the intricate network of intermolecular interactions.[8][9][10]

Experimental Protocol: A Self-Validating Workflow
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to minimize the difference between observed and calculated structure factors.

  • Validation: The final structural model is validated using metrics such as R-factors, goodness-of-fit, and analysis of the residual electron density map to ensure its accuracy and reliability.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-Ray Diffraction Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution & Refinement DataProcessing->StructureSolution Validation Model Validation StructureSolution->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for Crystal Structure Determination.

Structural Insights from Crystallographic Data

The analysis of a crystal structure of a 7-substituted chroman boronic acid reveals key features. The chroman ring system typically adopts a half-chair conformation. The boronic acid group's orientation relative to the chroman core is defined by the C-C-B-O torsion angles. Crucially, the crystal packing is often dominated by a network of hydrogen bonds involving the boronic acid hydroxyl groups, which can form dimers or extended chains.

The nature of the 7-substituent (e.g., hydroxyl, methoxy, nitro) can influence the crystal packing through additional intermolecular interactions, such as hydrogen bonding or π-π stacking.[11] These interactions are critical for understanding the solid-state properties and can provide insights into potential binding modes with biological targets.

interactions cluster_mol1 cluster_mol2 B1 B(OH)₂ B2 B(OH)₂ B1->B2 H-Bonding Dimer R1 7-Substituent R2 7-Substituent R1->R2 Substituent Interaction (e.g., π-stacking)

Caption: Key Intermolecular Interactions.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding requires a multi-faceted approach. Other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its electronic properties.[12]

Technique Information Provided Advantages Limitations
Single-Crystal XRD Precise 3D atomic coordinates in the solid state, bond lengths/angles, conformation, intermolecular interactions.Unambiguous, high-resolution structural determination.Requires high-quality single crystals; structure may not represent the solution-state conformation.
NMR Spectroscopy Connectivity, solution-state conformation, dynamic processes, protonation states.Provides information on the molecule in solution, which is more biologically relevant.[12]Provides an average structure; interpretation can be complex; less precise than XRD for bond lengths/angles.
Computational (DFT) Optimized geometry, electronic properties (e.g., orbital energies), vibrational frequencies.[13]Provides insights into intrinsic molecular properties without solvent or packing effects; can predict structures of non-crystalline compounds.[14]The accuracy is dependent on the level of theory and basis set used; it's a theoretical model, not an experimental observation.
Cryo-EM 3D structure of macromolecules in a near-native state.Does not require crystallization; can be used for large, flexible molecules.[15]Generally lower resolution than XRD for small molecules; not typically used for molecules of this size.
NMR Spectroscopy: The Solution-State Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying molecules in solution.[12] For 7-substituted chroman boronic acids, ¹H and ¹³C NMR confirm the covalent structure, while advanced techniques like NOESY can provide through-space correlations to help define the solution-state conformation. ¹¹B NMR is particularly useful for probing the coordination state of the boron atom.[16] A key difference from the solid state is that in solution, the molecule is dynamic, and the observed NMR spectrum represents an average of all populated conformations.

Computational Modeling: The Theoretical Counterpart

Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data.[13] By optimizing the geometry of a single molecule in the gas phase, we can understand its intrinsic conformational preferences, free from the constraints of crystal packing. Comparing the DFT-optimized structure with the experimental crystal structure can reveal the extent to which intermolecular forces in the crystal influence the molecular geometry.[11] Furthermore, DFT can be used to calculate properties that are difficult to measure experimentally, such as molecular orbital energies and electrostatic potentials.

Conclusion

The structural analysis of 7-substituted chroman boronic acids is a critical component of their development as potential therapeutic agents. Single-crystal X-ray diffraction provides the ultimate benchmark for structural determination, offering unparalleled detail of the molecular architecture and intermolecular interactions in the solid state. However, a holistic understanding is best achieved by integrating this "gold standard" data with complementary techniques. NMR spectroscopy offers invaluable insights into the more biologically relevant solution-state behavior, while computational modeling provides a theoretical framework for understanding the molecule's intrinsic properties. By leveraging the strengths of each of these methods, researchers can build a comprehensive structure-activity relationship, accelerating the design and optimization of new and effective drugs.

References

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. National Institutes of Health. Available from: [Link]

  • Synthesis of 7 hydroxy-4-methyl coumarin. Slideshare. Available from: [Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available from: [Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. ACS Publications. Available from: [Link]

  • Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. Available from: [Link]

  • Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SciSpace. Available from: [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available from: [Link]

  • Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. ResearchGate. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. ResearchGate. Available from: [Link]

  • The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Longdom Publishing. Available from: [Link]

  • x-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. Available from: [Link]

  • Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. Available from: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. National Institutes of Health. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available from: [Link]

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. PubMed Central. Available from: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available from: [Link]

  • Synthesis, Characterization, and Crystal Structures of Novel Intramolecularly Base-Stabilized Borane Derivatives with Six- and Seven-Membered Chelate Rings. ResearchGate. Available from: [Link]

  • RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. ResearchGate. Available from: [Link]

  • How cryo-electron microscopy and X-ray crystallography complement each other. National Institutes of Health. Available from: [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. Available from: [Link]

  • x-ray crystallography & co-crystallization. YouTube. Available from: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available from: [Link]

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Publishing. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Chroman-7-ylboronic Acid

[1] Executive Safety Summary Safety is Data Integrity. As a Senior Application Scientist, I emphasize that proper handling of Chroman-7-ylboronic acid is not merely about compliance; it is about preventing biological con...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Safety is Data Integrity. As a Senior Application Scientist, I emphasize that proper handling of Chroman-7-ylboronic acid is not merely about compliance; it is about preventing biological contamination and maintaining the chemical purity required for reproducible drug development.

While boronic acids are often viewed as "mild" reagents compared to alkyl halides or acyl chlorides, they are bioactive pharmacophores. They function as transition state inhibitors for serine proteases and can possess significant biological activity. Treat this compound as a Potent Bioactive Agent with unknown long-term toxicological effects.

Hazard Profile (GHS Classification)
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

PPE Selection Matrix

The following PPE standards are non-negotiable for handling Chroman-7-ylboronic acid in a research setting.

Body ZonePPE RequirementTechnical Specification & Rationale
Respiratory Engineering Control (Primary) Chemical Fume Hood. All open-vessel handling (weighing, transfer) must occur inside a certified hood with face velocity 80–100 fpm.
Respiratory N95 / P100 (Secondary) Required only if weighing outside a hood (strongly discouraged). Boronic acid dust is fine and irritating to mucous membranes.
Dermal (Hand) Nitrile Gloves Thickness: ≥ 0.11 mm (4 mil). Rationale: Natural rubber latex offers poor resistance to organic solvents often used with this compound (e.g., DCM, THF). Nitrile provides broad chemical resistance and prevents dermal absorption of the boronic acid moiety.
Ocular Chemical Goggles Safety glasses with side shields are acceptable only inside a fume hood with the sash lowered. If a dust cloud risk exists, unvented chemical goggles are mandatory to prevent H319 (severe irritation).
Body Lab Coat (Cotton/Poly) Must be buttoned to the neck. Synthetic materials (100% polyester) should be avoided if flammable solvents are present in the reaction matrix due to static discharge risks.
Decision Logic: PPE & Engineering Controls

The following diagram illustrates the decision-making process for selecting controls based on the operational state of the chemical.

PPE_Decision_Logic Start Start: Handling Chroman-7-ylboronic Acid State_Check Is the chemical in Solid (Powder) or Solution state? Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (Solvent) State_Check->Solution Dust_Risk Is dust generation likely? (e.g., Weighing, Grinding) Solid->Dust_Risk Hood_Available Is a Fume Hood available? Dust_Risk->Hood_Available Yes Action_Hood MANDATORY: Work in Fume Hood PPE: Nitrile Gloves + Safety Glasses + Lab Coat Hood_Available->Action_Hood Yes Action_Respirator CRITICAL ALERT: Wear N95/P100 Respirator + Goggles + Nitrile Gloves Hood_Available->Action_Respirator No (High Risk) Solvent_Check Check Solvent SDS (Flammable/Toxic?) Solution->Solvent_Check Standard_PPE Standard Solvent PPE (Nitrile Gloves + Glasses) Solvent_Check->Standard_PPE

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and facility capabilities.

Operational Protocol: Step-by-Step

This protocol is designed to minimize "transfer loss" (improving yield) while maximizing safety.

Phase 1: Pre-Handling Preparation
  • Dehydration Check: Boronic acids are hygroscopic and can spontaneously dehydrate to form boroxines (anhydrides). This changes the stoichiometry.

    • Action: Inspect the material.[2][1][3][4][5][6][7][8][9] If it appears clumpy or sticky, it may have absorbed moisture.

  • Workspace Setup: Clear the fume hood. Place a disposable weighing boat or parchment paper over the balance pan. Do not weigh directly on the balance.

  • Glove Donning: Inspect nitrile gloves for tears.[4] Use the "double-glove" technique if you plan to handle halogenated solvents (DCM) immediately after weighing.

Phase 2: Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs during the transfer of the dry powder.

  • Sash Positioning: Lower the fume hood sash to the marked "Safe Operation" level (usually 18 inches) to ensure proper face velocity.

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula if the powder is static-prone (common with dry organics). This prevents "jumping" of the powder, which causes inhalation hazards.

  • Transfer:

    • Open the container inside the hood.

    • Transfer gently to the weighing boat.

    • Technique: If the powder is caked, do not chip at it aggressively. Gently scrape to avoid creating a fine aerosol.

  • Resealing: Clean the threads of the stock bottle with a dry Kimwipe before recapping. This ensures a tight seal (preventing hydrolysis) and prevents boronic acid crust from forming on the outside of the bottle (a contact hazard for the next user).

Phase 3: Post-Handling & Decontamination
  • Surface Decontamination: Wipe the balance area with a wet paper towel (water/surfactant). Boronic acids are generally soluble in hot water or alcohols.

    • Note: A simple dry sweep often leaves invisible residues that can contaminate future sensitive biological assays.

  • Glove Removal: Use the "beak method" (peeling inside out) to ensure the outer surface of the glove never touches your skin. Wash hands immediately with soap and water.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The primary risk is upper respiratory tract irritation (coughing, burning sensation).

  • Eye Contact: Rinse cautiously with water for 15 minutes . Remove contact lenses if present and easy to do.[10] Boronic acids can be stubborn irritants; thorough irrigation is vital.

  • Skin Contact: Wash with soap and water.[10] Do not use organic solvents (ethanol/acetone) to wash skin, as this may facilitate absorption of the chemical into the bloodstream.

Disposal & Waste Management

Boronic acids present a unique disposal challenge. They are not typically halogenated (unless the R-group contains halogens), but they should not be treated as simple trash.

Waste Stream Workflow

Waste_Disposal Waste Waste: Chroman-7-ylboronic Acid Solvent_Type Is it mixed with solvents? Waste->Solvent_Type Pure_Solid Pure Solid / Wipe Waste Solvent_Type->Pure_Solid No (Solid) Liquid_Mix Liquid Mixture Solvent_Type->Liquid_Mix Yes Solid_Bin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Pure_Solid->Solid_Bin Halogen_Check Contains Halogens? (DCM, Chloroform) Liquid_Mix->Halogen_Check Halo_Waste Halogenated Organic Waste Halogen_Check->Halo_Waste Yes NonHalo_Waste Non-Halogenated Organic Waste Halogen_Check->NonHalo_Waste No

Figure 2: Classification logic for proper disposal of boronic acid waste streams.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into the Solid Hazardous Waste bin. Do not throw in regular trash.

  • Aqueous Waste: If the reaction was quenched with water, check pH. Neutralize to pH 6-8. Dispose of as Aqueous Chemical Waste (do not pour down the drain unless explicitly permitted by local EHS regulations for trace quantities).

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Phenylboronic Acid (Proxy for Boronic Acids). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Boronic Acid Derivatives. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data).[3] Retrieved from

Sources

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